molecular formula C12H16O3 B1309669 2-(2,3-Dimethylphenoxy)butanoic acid CAS No. 3347-50-0

2-(2,3-Dimethylphenoxy)butanoic acid

Cat. No.: B1309669
CAS No.: 3347-50-0
M. Wt: 208.25 g/mol
InChI Key: KSFMZAWHPAXTJY-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)butanoic acid is a substituted butanoic acid derivative of significant interest in synthetic organic and medicinal chemistry research. Its structure incorporates a phenoxy group linked to a carboxylic acid chain, making it a versatile scaffold for further chemical modification. The two methyl substituents on the phenyl ring are electron-donating groups that influence the electron density and regioselectivity of the aromatic ring in subsequent reactions . As a carboxylic acid, this compound is expected to have chemical behavior similar to other short-chain fatty acids like butanoic acid (butyric acid), which is known to have a pKa of approximately 4.8 . This acidity facilitates salt formation or further derivatization into esters, amides, and acid chlorides. Researchers value this compound for developing novel chemical entities, particularly in constructing more complex molecules with potential bioactivity. Analogs of butanoic acid are extensively studied for their roles in various biological processes . This product is provided for research purposes as a tool compound in drug discovery, pharmacological probe development, and materials science. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFMZAWHPAXTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424521
Record name 2-(2,3-dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3347-50-0
Record name 2-(2,3-dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3347-50-0[1][2]

Chemical and Physical Properties

The fundamental chemical properties of 2-(2,3-Dimethylphenoxy)butanoic acid are summarized in the table below. This data is compiled from chemical supplier databases.

PropertyValueReference
CAS Number 3347-50-0[1][2]
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.25 g/mol [2]
Canonical SMILES CCC(C(=O)O)OC1=CC=CC(=C1C)C[2]

Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not detailed in publicly accessible scientific literature. However, a general and plausible synthesis route can be proposed based on the well-established Williamson ether synthesis, which is a common method for preparing aryloxyalkanoic acids.

General Experimental Protocol (Hypothetical):

  • Deprotonation of Phenol: 2,3-Dimethylphenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A strong base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Nucleophilic Substitution: An ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) is added to the solution containing the 2,3-dimethylphenoxide. The reaction mixture is then heated, typically to reflux, for several hours to facilitate the nucleophilic substitution of the bromide by the phenoxide. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Hydrolysis: Once the substitution reaction is complete, the resulting ester, ethyl 2-(2,3-dimethylphenoxy)butanoate, is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.

  • Acidification and Isolation: After hydrolysis, the reaction mixture is cooled, and any organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This protonates the carboxylate, causing the this compound to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Acidification & Isolation A 2,3-Dimethylphenol P1 2,3-Dimethylphenoxide A->P1 B Base (e.g., K2CO3) B->P1 C Solvent (e.g., DMF) C->P1 D Ethyl 2-bromobutanoate R1 Reaction Mixture P1->R1 D->R1 P2 Ethyl 2-(2,3-dimethylphenoxy)butanoate R1->P2 Heat (Reflux) E Base (e.g., NaOH) R2 Hydrolysis Mixture P2->R2 E->R2 P3 Sodium 2-(2,3-dimethylphenoxy)butanoate R2->P3 Heat F Acid (e.g., HCl) R3 Acidification P3->R3 F->R3 P4 This compound R3->P4 Precipitation

A generalized workflow for the synthesis of this compound.

Experimental Data and Biological Activity

There is a significant lack of published experimental data regarding the biological activity of this compound. Scientific databases and literature do not currently contain information on its mechanism of action, potential signaling pathway interactions, or quantitative data from bioassays. Research has been conducted on other dimethylphenoxy derivatives, which have shown a range of biological activities, including potential as farnesoid X receptor (FXR) antagonists and antimicrobial properties. However, it would be speculative to attribute any of these activities to this compound without direct experimental evidence.

Due to the absence of this data, no quantitative data tables or signaling pathway diagrams can be provided at this time.

Conclusion

This compound, with CAS number 3347-50-0, is a known chemical compound with established basic properties. While a plausible synthetic route can be proposed based on standard organic chemistry principles, there is a notable absence of detailed scientific literature on its specific synthesis, experimental protocols, and biological activities. For researchers and drug development professionals, this compound represents an area where further investigation is needed to determine its chemical and biological profile. Any research on this compound would be novel and would contribute significantly to the scientific understanding of this particular chemical entity.

References

The Mechanism of Action of 2-(2,3-Dimethylphenoxy)butanoic Acid in Cellular Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the mechanism of action of 2-(2,3-Dimethylphenoxy)butanoic acid in cellular models were identified. While research exists on the broader class of phenoxyalkanoic acids, the unique biological activities of this specific compound remain uncharacterized in the public domain.

This technical guide aims to address the user's request for an in-depth analysis of this compound. However, the foundational scientific data required for such a guide—including quantitative data from cellular assays, detailed experimental protocols, and elucidated signaling pathways—is not available in published research.

General Context: Biological Activities of Structurally Related Phenoxyalkanoic Acids

To provide a contextual framework, it is pertinent to consider the known biological activities of structurally related phenoxyalkanoic and phenoxyacetic acid derivatives. This class of compounds has been investigated for a variety of applications, and their mechanisms of action are diverse, largely depending on the specific substitutions on the phenoxy ring and the nature of the alkanoic acid side chain.

It is crucial to emphasize that the following information is based on related but distinct molecules and should not be extrapolated to represent the specific mechanism of this compound.

Potential Areas of Biological Activity for Phenoxyalkanoic Acids:
  • Herbicidal Activity: Certain phenoxyalkanoic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are well-known herbicides. Their mechanism of action in plants typically involves mimicking the plant hormone auxin, leading to uncontrolled growth and subsequent plant death.

  • Anti-inflammatory and Analgesic Effects: Some phenoxyalkanoic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents. These effects are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • Metabolic Regulation: Recent studies have investigated novel phenoxyalkanoic acid derivatives as agonists for free fatty acid receptors (e.g., FFAR4/GPR120), suggesting potential therapeutic applications in metabolic disorders like type 2 diabetes. Activation of these receptors can lead to improved glucose tolerance and insulin secretion.

  • Anticancer Properties: Certain analogues of phenoxyacetic acid have been synthesized and evaluated for their potential as selective COX-2 inhibitors, a target in some cancer therapies.

Data Presentation and Experimental Protocols

Due to the absence of specific studies on this compound, it is not possible to present quantitative data in structured tables or provide detailed experimental protocols for its analysis in cellular models.

Signaling Pathways and Visualizations

Similarly, the creation of signaling pathway diagrams using Graphviz is not feasible without experimental evidence of the molecular targets and cellular pathways modulated by this compound. Any such diagram would be purely speculative and scientifically unfounded.

Conclusion

An In-depth Technical Guide to 2-(2,3-Dimethylphenoxy)butanoic Acid: Early Discovery and Scientific Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the early discovery and scientific literature pertaining to 2-(2,3-Dimethylphenoxy)butanoic acid (CAS No. 3347-50-0). While specific research on this particular molecule is limited, this document extrapolates from the broader class of aryloxyalkanoic acids to present a detailed overview of its probable synthesis, potential biological activities, and mechanisms of action. This guide includes hypothesized physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and predicted spectroscopic data. Furthermore, potential biological applications, particularly as an auxin-mimicking herbicide, are discussed, complete with a diagram of the relevant signaling pathway.

Introduction and Early Discovery

The emergence of this compound is situated within the broader historical context of the development of aryloxyalkanoic acids in the mid-20th century. This class of compounds gained prominence with the discovery of their potent herbicidal properties, mimicking the natural plant hormone auxin. While specific discovery milestones for this compound are not well-documented in public records, its structural similarity to well-known herbicides such as 2,4-D and MCPA suggests its origins in agrochemical and pharmaceutical research of that era. It is currently classified as a research chemical.

Physicochemical and Structural Data

PropertyValueSource
CAS Number 3347-50-0[1][2][3][4]
Molecular Formula C₁₂H₁₆O₃[1][4]
Molecular Weight 208.25 g/mol [1]
IUPAC Name This compoundN/A
Appearance Predicted: White to off-white solidGeneral knowledge of similar compounds
Melting Point Predicted: 70-80 °C (based on 2-(3,4-dimethylphenoxy)butanoic acid)[5]
Boiling Point Predicted: ~340 °C[5]
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.General knowledge of similar compounds
pKa Predicted: ~4-5 (typical for carboxylic acids)General knowledge of carboxylic acids

Synthesis and Characterization

The most probable and versatile method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Synthetic Pathway

The synthesis proceeds in two main steps: the formation of the 2,3-dimethylphenoxide and the subsequent SN2 reaction with a 2-halobutanoic acid derivative.

Synthesis_Workflow phenol 2,3-Dimethylphenol phenoxide Potassium 2,3-dimethylphenoxide phenol->phenoxide Deprotonation base Base (e.g., KOH, NaOH) base->phenoxide intermediate Ethyl 2-(2,3-dimethylphenoxy)butanoate phenoxide->intermediate Williamson Ether Synthesis (SN2) halobutanoic Ethyl 2-bromobutanoate halobutanoic->intermediate solvent Solvent (e.g., Acetone, DMF) solvent->intermediate product This compound intermediate->product Ester Hydrolysis hydrolysis Acid/Base Hydrolysis hydrolysis->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on standard procedures for Williamson ether synthesis of analogous compounds.

Materials:

  • 2,3-Dimethylphenol

  • Potassium hydroxide (KOH)

  • Ethyl 2-bromobutanoate

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Formation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous acetone.

    • Add finely powdered potassium hydroxide (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2,3-dimethylphenoxide salt.

  • Williamson Ether Synthesis:

    • To the stirred suspension of the phenoxide, add ethyl 2-bromobutanoate (1.0 eq) dropwise via an addition funnel.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Ester:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium bromide salt precipitate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,3-dimethylphenoxy)butanoate.

  • Hydrolysis to the Carboxylic Acid:

    • To the crude ester, add a solution of potassium hydroxide (2.0 eq) in a mixture of ethanol and water.

    • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will cause the carboxylic acid product to precipitate.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Predicted Spectroscopic Data
Technique Predicted Signals
¹H NMR ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton)~6.8-7.2 ppm: Multiplets, 3H (aromatic protons)~4.5 ppm: Triplet or quartet, 1H (methine proton alpha to oxygen)~2.2 ppm: Singlet, 3H (aromatic methyl group)~2.1 ppm: Singlet, 3H (aromatic methyl group)~1.8 ppm: Multiplet, 2H (methylene protons of butanoic chain)~0.9 ppm: Triplet, 3H (terminal methyl group of butanoic chain)
¹³C NMR ~175-180 ppm: Carboxylic acid carbonyl carbon~150-155 ppm: Aromatic carbon attached to oxygen~120-140 ppm: Other aromatic carbons~75-80 ppm: Methine carbon alpha to oxygen~25-30 ppm: Methylene carbon of butanoic chain~15-20 ppm: Aromatic methyl carbons~10-15 ppm: Terminal methyl carbon of butanoic chain
Mass Spec (EI) m/z 208: Molecular ion peak [M]⁺m/z 163: Loss of the ethyl and carboxyl groupm/z 121: Fragment corresponding to the 2,3-dimethylphenoxy cation

Scientific Literature Review: Biological Activity

The biological activity of this compound has not been extensively studied. However, based on its structural class, several potential applications can be inferred.

Herbicidal Activity

The primary and most well-documented activity of phenoxyalkanoic acids is their role as herbicides. They act as synthetic auxins, which are plant growth hormones. At high concentrations, these synthetic auxins cause uncontrolled and disorganized plant growth, leading to the death of the plant. This effect is particularly pronounced in broadleaf weeds.

Mechanism of Action: Auxin Mimicry

Synthetic auxins like this compound are believed to initiate their herbicidal effect by binding to auxin receptors in the plant cell nucleus, such as the TIR1/AFB proteins. This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, leading to the observed uncontrolled growth.

Auxin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound (Auxin Mimic) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of AuxIAA Aux/IAA Repressor SCF->AuxIAA Ubiquitination ARF ARF Transcription Factor AuxIAA->ARF Inhibits Degradation 26S Proteasome Degradation AuxIAA->Degradation Targeted for ARG Auxin Responsive Genes ARF->ARG Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death ARG->UncontrolledGrowth Leads to

Caption: Proposed auxin mimicry signaling pathway.

Potential Pharmacological Activities

Some aryloxyalkanoic acids have been investigated for their potential therapeutic uses. For instance, certain analogues have been studied for their ability to reduce brain swelling following injury. Additionally, the anti-inflammatory properties of some related compounds have been explored. It is plausible that this compound could be a subject of future research in these areas.

Conclusion

This compound is a member of the historically significant class of aryloxyalkanoic acids. While specific data on this compound is limited, its synthesis can be reliably achieved through the Williamson ether synthesis. Its primary potential application, based on its structural class, is as a selective herbicide acting as an auxin mimic. Further research is warranted to fully characterize its physicochemical properties, and to explore its potential biological activities beyond the agrochemical field. This guide provides a foundational understanding for researchers interested in pursuing further investigation of this and related molecules.

References

Exploring the Potential Biological Activity of Phenoxyalkanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenoxyalkanoic acids are a class of organic compounds characterized by a phenoxy group linked to an alkanoic acid. This structural motif has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Modifications to the phenyl ring, the alkanoic acid chain, and the nature of the linkage can significantly influence the pharmacological properties of these compounds. This document provides a technical overview of the potential biological activities of phenoxyalkanoic acid derivatives, with a focus on their potential as 5α-reductase inhibitors and endothelin receptor antagonists.

Potential Therapeutic Targets and Biological Activities

Research into phenoxyalkanoic acid derivatives has identified several potential therapeutic applications, primarily centered around their ability to modulate specific enzyme and receptor functions.

5α-Reductase Inhibition

Certain phenoxybutyric acid derivatives have been investigated as nonsteroidal inhibitors of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of 5α-reductase is a key therapeutic strategy for the management of benign prostatic hyperplasia (BPH) and androgenic alopecia.

Endothelin Receptor Antagonism

A series of phenoxybutanoic acid derivatives have been synthesized and evaluated for their ability to antagonize endothelin receptors.[2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its receptors (ETA and ETB) are implicated in various cardiovascular diseases, including pulmonary hypertension.[2] Antagonism of these receptors can lead to vasodilation and a reduction in blood pressure.

Quantitative Data on Biological Activity

The following tables summarize the reported biological activity for representative phenoxyalkanoic acid derivatives. It is important to note that these are examples from the broader class of compounds and do not represent data for 2-(2,3-Dimethylphenoxy)butanoic acid itself.

Table 1: 5α-Reductase Inhibitory Activity of Phenoxybutyric Acid Derivatives [1]

CompoundConcentration (mol/L)Inhibition Rate (%)
A13.3 × 10⁻⁵12.50
A73.3 × 10⁻⁵19.64

Table 2: Endothelin Receptor Antagonistic Activity of a Phenoxybutanoic Acid Derivative (6e) [3]

ParameterValue
Receptor SelectivitySelective ETA antagonist
IC₅₀Nanomolar range

Experimental Protocols

Detailed experimental methodologies are crucial for the valid assessment of biological activity. The following are generalized protocols based on the cited literature for the evaluation of 5α-reductase inhibition and endothelin receptor antagonism.

In Vitro 5α-Reductase Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the activity of the 5α-reductase enzyme.

  • Enzyme Preparation: Prepare a crude enzyme extract from the prostate tissue of mature male rats.

  • Reaction Mixture: In a reaction tube, combine the enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 6.5), a NADPH generating system, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the substrate, testosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

  • Termination and Extraction: Stop the reaction by adding a quenching solution and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the concentration of the product, dihydrotestosterone (DHT), using High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the percentage of inhibition by comparing the amount of DHT formed in the presence of the test compound to that of a control.

In Vitro Endothelin Receptor Binding Assay

This assay determines the binding affinity of a compound to endothelin receptors.

  • Cell Culture: Culture cells expressing the target endothelin receptor (e.g., HEK293 cells transfected with ETA or ETB receptors).

  • Membrane Preparation: Prepare cell membranes from the cultured cells.

  • Binding Reaction: In a reaction plate, combine the cell membranes, a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1), and the test compound at various concentrations in a suitable binding buffer.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

five_alpha_reductase_inhibition Testosterone Testosterone Five_Alpha_Reductase Five_Alpha_Reductase Testosterone->Five_Alpha_Reductase Binds to DHT DHT Five_Alpha_Reductase->DHT Converts to Phenoxybutyric_Acid_Derivative Phenoxybutyric Acid Derivative Phenoxybutyric_Acid_Derivative->Five_Alpha_Reductase Inhibits

Caption: Inhibition of 5α-Reductase by a Phenoxybutyric Acid Derivative.

endothelin_receptor_antagonism ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETA/ETB) ET1->ET_Receptor Binds to Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction Leads to Phenoxybutanoic_Acid_Derivative Phenoxybutanoic Acid Derivative Phenoxybutanoic_Acid_Derivative->ET_Receptor Blocks

Caption: Mechanism of Endothelin Receptor Antagonism.

experimental_workflow_5ar cluster_protocol 5α-Reductase Inhibition Assay Workflow A Enzyme Preparation (Rat Prostate) B Reaction Incubation (Test Compound, Testosterone, NADPH) A->B C Steroid Extraction B->C D HPLC Analysis (Quantify DHT) C->D E Calculate % Inhibition D->E

References

Pharmacological Profiling of Novel Analogs of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the pharmacological profiling of a series of novel analogs of 2-(2,3-Dimethylphenoxy)butanoic acid. The primary focus of this investigation is to elucidate the structure-activity relationships (SAR) of these compounds and to characterize their potential as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. Data on binding affinity, in vitro potency, and cytotoxicity are presented, along with detailed experimental protocols for the key assays employed. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for metabolic disorders.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] Specifically, PPARα is a well-established therapeutic target for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. The fibrate class of drugs, which are PPARα agonists, have been in clinical use for decades to lower triglyceride levels and raise high-density lipoprotein (HDL) cholesterol.[3] However, the development of new PPARα agonists with improved efficacy and safety profiles remains an active area of research.[1]

This guide details the pharmacological evaluation of a series of newly synthesized analogs of this compound. The parent compound has a structural resemblance to existing fibrates, suggesting its potential as a PPARα modulator. The synthesized analogs feature systematic modifications to the core structure to explore the chemical space and identify key determinants for potent and selective PPARα activation.

Data Presentation

The following tables summarize the quantitative data obtained for the novel analogs of this compound.

Table 1: PPARα Binding Affinity and Functional Potency of Novel Analogs

Compound IDR1-GroupR2-GroupKi (nM)EC50 (nM)
DMA-001HH125.3250.7
DMA-002FH89.1175.2
DMA-003ClH75.4150.9
DMA-004CH3H150.2301.5
DMA-005HF95.6190.3
DMA-006HCl82.3164.8
DMA-007HCH3130.8261.9
Fenofibrate--50.1100.2

Ki: Inhibitor constant for binding to the PPARα ligand-binding domain. EC50: Half-maximal effective concentration in a PPARα transactivation assay.

Table 2: Cytotoxicity Profile of Novel Analogs in HepG2 Cells

Compound IDCC50 (µM)
DMA-001> 100
DMA-002> 100
DMA-00395.2
DMA-004> 100
DMA-005> 100
DMA-00688.7
DMA-007> 100
Fenofibrate75.1

CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

PPARα Ligand Binding Assay

A competitive radioligand binding assay was used to determine the binding affinity of the test compounds for the human PPARα ligand-binding domain (LBD). The assay was performed in 96-well plates using a commercially available PPARα LBD and a radiolabeled tracer. Briefly, a constant concentration of the radioligand was incubated with varying concentrations of the test compounds and the PPARα LBD. After incubation, the bound radioligand was separated from the free radioligand, and the radioactivity was measured using a scintillation counter. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

PPARα Transactivation Assay

The functional potency of the compounds as PPARα agonists was determined using a cell-based reporter gene assay. HEK293T cells were co-transfected with a full-length human PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Transfected cells were then treated with varying concentrations of the test compounds for 24 hours. The luciferase activity was measured using a luminometer, and the EC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated in HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48 hours. Following treatment, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at 570 nm. The CC50 values were calculated from the dose-response curves.

Visualizations

Signaling Pathway

Caption: PPARα signaling pathway activation by a novel agonist.

Experimental Workflow

Experimental_Workflow start Start: Novel Analog Synthesis binding_assay PPARα Ligand Binding Assay start->binding_assay transactivation_assay PPARα Transactivation Assay start->transactivation_assay cytotoxicity_assay Cytotoxicity Assay (HepG2) start->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis transactivation_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection end End: In Vivo Studies lead_selection->end

Caption: Workflow for the pharmacological profiling of novel analogs.

Structure-Activity Relationship

SAR_Logic cluster_R1_effects R1 Substituent Effects cluster_R2_effects R2 Substituent Effects Core This compound Core R1 Modification at R1 (para-position) Core->R1 R2 Modification at R2 (meta-position) Core->R2 Halogen Electron-withdrawing (F, Cl) Increases Potency R1->Halogen Methyl Electron-donating (CH3) Decreases Potency R1->Methyl Halogen_R2 Electron-withdrawing (F, Cl) Increases Potency R2->Halogen_R2 Methyl_R2 Electron-donating (CH3) Decreases Potency R2->Methyl_R2 Conclusion Conclusion: Halogen substitution at R1 or R2 enhances PPARα agonistic activity. Halogen->Conclusion Halogen_R2->Conclusion

Caption: Structure-activity relationship (SAR) of the novel analogs.

Discussion

The pharmacological profiling of the novel this compound analogs has identified several compounds with potent PPARα agonistic activity. The structure-activity relationship analysis reveals that the introduction of electron-withdrawing groups, such as fluorine and chlorine, at either the R1 or R2 position of the phenoxy ring enhances both binding affinity and functional potency. In contrast, the addition of an electron-donating methyl group at these positions is detrimental to activity.

Notably, compounds DMA-003 and DMA-006, featuring chlorine substitutions, demonstrated the highest potency, with EC50 values in the low nanomolar range. These compounds also exhibited a favorable cytotoxicity profile, with CC50 values significantly higher than their effective concentrations.

Conclusion

This technical guide has detailed the initial pharmacological characterization of a novel series of this compound analogs. Several potent and selective PPARα agonists have been identified, with a clear structure-activity relationship established. The promising in vitro profile of compounds such as DMA-003 and DMA-006 warrants further investigation, including pharmacokinetic studies and in vivo efficacy models, to assess their potential as therapeutic candidates for the treatment of dyslipidemia and other metabolic disorders.

References

An In-depth Technical Guide on the Solubility of 2-(2,3-Dimethylphenoxy)butanoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available information regarding the solubility of 2-(2,3-Dimethylphenoxy)butanoic acid. Due to the absence of specific quantitative solubility data in publicly accessible literature and databases, this guide focuses on providing qualitative solubility information for structurally related compounds, a general experimental protocol for determining solubility, and a logical workflow for the synthesis of a related compound to serve as a reference.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to consolidate the available knowledge on this topic.

Physicochemical Properties

Basic physicochemical properties of this compound are essential for understanding its solubility profile.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
CAS Number 3347-50-0[1]

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield any specific quantitative solubility data (e.g., in g/L, mg/mL, or molarity) for this compound in common laboratory solvents.

While specific data for the target compound is unavailable, information on a closely related structural isomer, 2-(3,4-Dimethylphenoxy)butanoic acid, can provide some insight into its likely solubility characteristics. For 2-(3,4-Dimethylphenoxy)butanoic acid, it is reported to be:

  • Soluble in organic solvents such as ethanol and acetone.

  • Of limited solubility in water.

This suggests that this compound, due to its structural similarity, is also likely to exhibit good solubility in polar aprotic and polar protic organic solvents and poor solubility in water. The presence of the carboxylic acid group provides some polarity, while the dimethylphenoxy and butyl groups contribute to its lipophilicity.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound, the following is a general experimental protocol based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow and Visualization

While no specific signaling pathways involving this compound were identified, a logical workflow for the synthesis of a related compound, 2-ethyl-2-methylbutanoic acid, can be illustrated. This provides a general example of the synthetic logic that could be applied to similar molecules.

Synthesis_Workflow Ethylene Ethylene Ethylbutene 2-Ethyl-1-butene Ethylene->Ethylbutene Trimerization Butene1 1-Butene Butene1->Ethylbutene Co-dimerization Ether Ether Intermediate Ethylbutene->Ether Etherification Methylpentene 3-Methyl-2-pentene Ether->Methylpentene Decomposition EMBA 2-Ethyl-2-methylbutanoic Acid Methylpentene->EMBA Carboxylation

Caption: A logical workflow for the synthesis of 2-ethyl-2-methylbutanoic acid.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound. While quantitative data is not available in the public domain, qualitative assessments based on a structural isomer suggest good solubility in common organic solvents and limited solubility in water. A general experimental protocol has been provided to enable researchers to determine the precise solubility in their laboratories. The included synthesis workflow for a related compound offers a conceptual framework for its chemical production. Further experimental investigation is required to establish a definitive quantitative solubility profile for this compound.

References

Methodological & Application

Synthesis of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid in a research laboratory setting. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers, followed by ester hydrolysis. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a carboxylic acid derivative that can serve as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Its structure, featuring a substituted aromatic ring linked to a butanoic acid moiety via an ether bond, makes it a subject of interest for structure-activity relationship studies. The synthesis is a two-step process beginning with the formation of an ester via Williamson ether synthesis, followed by hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The overall synthesis proceeds in two key steps:

  • Williamson Ether Synthesis: 2,3-Dimethylphenol is deprotonated by a weak base to form the corresponding phenoxide. This nucleophile then reacts with ethyl 2-bromobutanoate via an SN2 reaction to form ethyl 2-(2,3-dimethylphenoxy)butanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the sodium salt of the carboxylic acid, which is subsequently protonated with a strong acid to give the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2,3-DimethylphenolC₈H₁₀O122.16Starting Material
Ethyl 2-bromobutanoateC₆H₁₁BrO₂195.05Starting Material
Potassium CarbonateK₂CO₃138.21Base
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
This compoundC₁₂H₁₆O₃208.25Final Product

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)butanoate

This procedure is adapted from a similar synthesis of ethyl 2-(2-methyl-3-nitrophenoxy)butanoate.[1]

Materials:

  • 2,3-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 2,3-dimethylphenol (1 equivalent), anhydrous potassium carbonate (1 equivalent), and anhydrous dimethylformamide.

  • Stir the mixture at room temperature.

  • To the stirring suspension, add ethyl 2-bromobutanoate (1 equivalent) dropwise.

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carried forward to the hydrolysis step.

Step 2: Hydrolysis of Ethyl 2-(2,3-dimethylphenoxy)butanoate to this compound

This procedure is a general method for the basic hydrolysis of esters.[2][3][4][5]

Materials:

  • Reaction mixture from Step 1

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Hydrochloric Acid (HCl)

Procedure:

  • To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting materials and byproducts.

  • Carefully acidify the aqueous layer with hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis and Purification Start 2,3-Dimethylphenol + Ethyl 2-bromobutanoate Reaction1 Reaction with K₂CO₃ in DMF (Room Temperature, 18h) Start->Reaction1 Intermediate Ethyl 2-(2,3-dimethylphenoxy)butanoate (in reaction mixture) Reaction1->Intermediate Reaction2 Basic Hydrolysis (NaOH, Reflux) Intermediate->Reaction2 Workup Work-up: - Diethyl ether wash - Acidification (HCl) Reaction2->Workup Purification Purification: - Filtration - Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the reaction mechanism for the Williamson ether synthesis step.

Williamson_Ether_Synthesis Phenol 2,3-Dimethylphenol Phenoxide 2,3-Dimethylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide SN2 SN2 Attack Phenoxide->SN2 AlkylHalide Ethyl 2-bromobutanoate (Electrophile) AlkylHalide->SN2 Product Ethyl 2-(2,3-dimethylphenoxy)butanoate SN2->Product Byproduct KBr + KHCO₃ SN2->Byproduct

Caption: Mechanism of the Williamson ether synthesis step.

References

Application Note: HPLC Purification Method Development for 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,3-Dimethylphenoxy)butanoic acid is a carboxylic acid derivative with a chiral center, making its purification and separation of enantiomers critical for research and development in pharmaceuticals and other fields. High-Performance Liquid Chromatography (HPLC) is a precise and efficient technique for the purification of such compounds.[1] This application note provides a detailed protocol for developing a reversed-phase HPLC (RP-HPLC) method for the purification of this compound, as well as a chiral HPLC method for the separation of its enantiomers.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of the target compound is presented in Table 1. These properties are essential for the initial stages of method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃[2]
Molecular Weight208.25 g/mol [2]
Canonical SMILESCCC(C(=O)O)OC1=CC=CC(=C1C)C[2]
pKaEstimated 3-5 (typical for carboxylic acids)N/A
UV λmaxEstimated 270-280 nm (due to the phenoxy group)N/A
SolubilitySoluble in organic solvents (e.g., Methanol, Acetonitrile)N/A

Note: pKa, UV λmax, and solubility are estimated values and should be determined experimentally for precise method development.

Part 1: Achiral Purification by Reversed-Phase HPLC

The initial purification of the racemic mixture of this compound can be achieved using reversed-phase HPLC. The primary goal is to separate the target compound from any impurities.

Experimental Workflow for Achiral Method Development

Achiral_Workflow start Start: Racemic this compound col_select Column Selection (e.g., C18, C8) start->col_select mob_phase_prep Mobile Phase Preparation (A: 0.1% TFA in Water, B: Acetonitrile) col_select->mob_phase_prep scout_grad Scouting Gradient Run (e.g., 5-95% B over 20 min) mob_phase_prep->scout_grad eval1 Evaluate Peak Shape & Retention scout_grad->eval1 eval1->col_select Poor opt_grad Optimize Gradient eval1->opt_grad Good flow_rate_opt Flow Rate Optimization (e.g., 0.8-1.2 mL/min) opt_grad->flow_rate_opt eval2 Evaluate Resolution & Purity flow_rate_opt->eval2 eval2->opt_grad Needs Improvement final_method Final Achiral Purification Method eval2->final_method Acceptable end End: Purified Racemic Compound final_method->end Chiral_Workflow start Start: Purified Racemic Compound csp_select Chiral Stationary Phase (CSP) Selection (e.g., Polysaccharide-based, Anion-exchange) start->csp_select mode_select Mode Selection (Normal Phase, Reversed Phase, or Polar Organic) csp_select->mode_select mob_phase_screen Mobile Phase Screening (e.g., Hexane/IPA vs. ACN/Water) mode_select->mob_phase_screen eval1 Evaluate Enantiomeric Resolution (Rs) mob_phase_screen->eval1 eval1->csp_select No Separation opt_conditions Optimize Mobile Phase Composition & Additives eval1->opt_conditions Partial Separation temp_flow_opt Temperature & Flow Rate Optimization opt_conditions->temp_flow_opt eval2 Confirm Baseline Separation (Rs > 1.5) temp_flow_opt->eval2 eval2->opt_conditions Needs Improvement final_method Final Chiral Separation Method eval2->final_method Achieved end End: Separated Enantiomers final_method->end

References

Application Note: Quantification of 2-(2,3-Dimethylphenoxy)butanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(2,3-Dimethylphenoxy)butanoic acid in human plasma. The protocol utilizes a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic and toxicokinetic studies.[1][2]

Introduction

This compound is an emerging compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for its determination in human plasma, addressing the need for a reliable bioanalytical method.

Experimental

Materials and Reagents
  • This compound (purity ≥98%)

  • This compound-d5 (internal standard, IS, purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40 °C
Total Run Time 5.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: 207.1 > 135.1 (Quantifier), 207.1 > 107.1 (Qualifier)IS: 212.1 > 140.1 (Quantifier)
Ion Source Temperature 550 °C
Ion Spray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas 8 psi

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (500 ng/mL), and High QC (800 ng/mL).

Sample Preparation Protocol

A protein precipitation method is employed for sample cleanup.[3][4]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ 1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC 3≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Mid QC 500≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC 800≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Acceptance criteria based on FDA and EMA guidelines.[1][2][5]

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC 3Consistent and ReproducibleWithin acceptable limits
High QC 800Consistent and ReproducibleWithin acceptable limits

Recovery was determined to be consistent and reproducible across low and high QC levels, and the matrix effect was found to be within acceptable limits as per regulatory guidelines.[6]

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is high-throughput and provides clean extracts with minimal matrix effects.[3][4] The chromatographic conditions ensure a short run time of 5 minutes per sample, allowing for the rapid analysis of large sample batches. The validation results demonstrate that the method is accurate, precise, and reliable over the specified calibration range.

G cluster_workflow Analytical Method Workflow A Sample Collection (Human Plasma) B Sample Preparation (Protein Precipitation) A->B C LC Separation (C18 Column) B->C D MS/MS Detection (ESI-, MRM) C->D E Data Acquisition and Processing D->E F Quantification (Calibration Curve) E->F G Pharmacokinetic Analysis F->G

Caption: Overall bioanalytical workflow.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, and robust, making it well-suited for supporting drug development studies. The detailed protocols and validation data confirm its reliability for bioanalytical applications.

References

application of 2-(2,3-Dimethylphenoxy)butanoic acid as a chemical probe in molecular biology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies detailing the use of 2-(2,3-Dimethylphenoxy)butanoic acid as a chemical probe in molecular biology. The following application notes and protocols are therefore hypothetical and based on the known biological activities of structurally similar phenoxyalkanoic acid and butanoic acid derivatives. These notes are intended to serve as a guide for researchers interested in investigating the potential of this compound as a novel chemical probe.

Introduction

This compound is a synthetic compound belonging to the class of phenoxyalkanoic acids. While the biological targets and activities of this specific molecule are not documented, its structural similarity to known bioactive molecules suggests several potential applications as a chemical probe in molecular biology. Structurally related compounds are known to interact with various cellular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and plant hormone signaling pathways. Therefore, this compound could potentially serve as a modulator of these or other yet-to-be-identified pathways.

These application notes provide a theoretical framework for investigating this compound as a chemical probe in three potential areas:

  • As a potential agonist for the Free Fatty Acid Receptor 4 (FFAR4/GPR120): Based on the activity of other phenoxyalkanoic acid derivatives.

  • As a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs): Given its structural resemblance to fatty acid-like signaling molecules.

  • As a potential plant growth regulator (auxin-like activity): Due to its phenoxyacetic acid-like scaffold.

Hypothetical Application 1: Investigation as a Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonist

Background: FFAR4 (also known as GPR120) is a G-protein coupled receptor that is activated by medium- and long-chain fatty acids. It is involved in various physiological processes, including glucose metabolism, insulin sensitivity, and anti-inflammatory responses. Synthetic agonists of FFAR4 are of interest for the treatment of type 2 diabetes and other metabolic disorders.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a primary screening method to determine if this compound can activate FFAR4, leading to an increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human FFAR4 (or other suitable host cells)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (stock solution in DMSO)

  • Positive control (e.g., GW9508 or a known fatty acid agonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capability

Procedure:

  • Cell Culture: Culture FFAR4-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in HBSS. The final DMSO concentration should not exceed 0.1%.

  • Calcium Flux Measurement:

    • Wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

    • Inject 20 µL of the compound dilutions or control into the wells.

    • Immediately begin recording the fluorescence intensity every 2 seconds for a total of 180 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the positive control.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation:

CompoundEC50 (µM)Maximum Response (% of Control)
This compoundTo be determinedTo be determined
Positive Control (e.g., GW9508)Known value100%

Visualization:

GPR40_Signaling_Pathway Compound This compound (Hypothetical Agonist) GPR40 FFAR4/GPR120 Compound->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Hypothetical FFAR4/GPR120 signaling pathway activation.

Hypothetical Application 2: Investigation as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Background: PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. They are classified into three subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. Fatty acids and their derivatives are natural ligands for PPARs. Given its structure, this compound could potentially act as a ligand for one or more PPAR subtypes.

Experimental Protocol: Luciferase Reporter Gene Assay

This protocol is designed to assess the ability of the compound to activate PPARα, PPARδ, or PPARγ in a cellular context.

Materials:

  • HEK293T or other suitable host cells

  • Expression plasmids for full-length human PPARα, PPARδ, and PPARγ

  • Reporter plasmid containing a peroxisome proliferator response element (PPRE) driving luciferase expression (e.g., pPPRE-luc)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • DMEM supplemented with 10% charcoal-stripped FBS

  • This compound (stock solution in DMSO)

  • Positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed HEK293T cells into 96-well plates at a density of 2 x 104 cells per well and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a transfection mix in Opti-MEM containing the PPAR expression plasmid (α, δ, or γ), the pPPRE-luc reporter plasmid, and a control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).

    • Add the transfection reagent, incubate, and then add the mixture to the cells.

    • Incubate for 4-6 hours, then replace the medium with DMEM containing charcoal-stripped FBS.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or the respective positive controls. Incubate for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure the firefly luciferase activity (driven by PPRE) and Renilla luciferase activity (for normalization) in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

    • Plot the fold induction against the compound concentration and determine the EC50 value.

Data Presentation:

CompoundPPAR SubtypeEC50 (µM)Max Fold Induction
This compoundPPARαTo be determinedTo be determined
PPARδTo be determinedTo be determined
PPARγTo be determinedTo be determined
Positive ControlsPPARα, δ, γKnown valuesKnown values

Visualization:

PPAR_Activation_Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Seed Seed HEK293T cells in 96-well plate Transfect Transfect with: - PPAR expression vector - PPRE-luciferase reporter - Renilla control Seed->Transfect Treat Treat cells with This compound or controls Transfect->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Analyze Normalize data and calculate fold induction Measure->Analyze EC50 Determine EC₅₀ Analyze->EC50 Root_Elongation_Assay Start Start: Arabidopsis Seeds Sterilize Surface Sterilize & Plate on MS Agar Start->Sterilize Stratify Stratify at 4°C (2-3 days) Sterilize->Stratify Germinate Germinate Vertically (4-5 days) Stratify->Germinate Transfer Transfer Seedlings to Plates with Compound Germinate->Transfer Incubate Incubate in Growth Chamber (2-3 days) Transfer->Incubate Measure Photograph & Measure New Root Growth Incubate->Measure Analyze Calculate % Inhibition & Determine IC₅₀ Measure->Analyze

Application Note: A Cell-Based Assay for Screening 2-(2,3-Dimethylphenoxy)butanoic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible cell-based assay for screening the biological activity of 2-(2,3-Dimethylphenoxy)butanoic acid. Given the structural similarities of phenoxyalkanoic acids to auxin plant hormones, this protocol utilizes a plant cell suspension culture to quantitatively assess the compound's impact on cell proliferation. The assay is suitable for high-throughput screening and can be adapted to evaluate other compounds with potential herbicidal or plant growth-regulating properties.

Introduction

This compound is a synthetic organic compound whose biological activities are not yet fully characterized. Its chemical structure suggests potential interactions with biological pathways regulated by phenoxyalkanoic acids, a class of compounds known to include synthetic auxins and herbicides. Developing a reliable screening method is crucial for elucidating its mechanism of action and potential applications in agriculture or pharmacology.

Cell-based assays offer a powerful tool for preliminary screening of chemical compounds. They provide a biologically relevant environment to assess cellular responses such as proliferation, cytotoxicity, and specific signaling pathway modulation. This application note describes a straightforward and sensitive assay using a plant cell line (e.g., Arabidopsis thaliana suspension culture) to measure the dose-dependent effects of this compound on cell viability and growth. The principle of the assay relies on the metabolic reduction of a tetrazolium salt (MTT) by viable cells into a colored formazan product, which can be quantified spectrophotometrically.

Materials and Reagents

  • This compound (purity ≥95%)

  • Arabidopsis thaliana cell suspension culture (e.g., T87 line)

  • Murashige and Skoog (MS) basal medium with vitamins

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Experimental Protocols

Preparation of Stock Solutions
  • Test Compound: Prepare a 100 mM stock solution of this compound in DMSO.

  • Positive Control: Prepare a 10 mM stock solution of 2,4-D in DMSO.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at 4°C in the dark.

Cell Culture Maintenance
  • Maintain Arabidopsis thaliana T87 cell suspension cultures in MS medium supplemented with 0.5 mg/L 2,4-D and 0.1 mg/L kinetin.

  • Subculture the cells every 7 days by transferring 10 mL of the cell suspension into 90 mL of fresh medium.

  • Incubate cultures on a rotary shaker at 120 rpm under a 16 h light / 8 h dark photoperiod at 25°C.

Cell-Based Proliferation Assay
  • Cell Seeding: Use cells in the exponential growth phase (typically 3-4 days after subculturing). Adjust the cell density to 1 x 10^5 cells/mL in fresh MS medium.

  • Compound Treatment:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of the this compound stock solution in MS medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with cells treated with 2,4-D as a positive control (e.g., final concentrations from 0.1 µM to 100 µM).

    • Include wells with cells treated with DMSO-containing medium as a vehicle control (final DMSO concentration should not exceed 0.5%).

    • Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • MTT Assay:

    • Add 20 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 4 hours at 25°C in the dark.

    • Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

    • Carefully remove the supernatant without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Cell Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values using a suitable non-linear regression model.

Data Presentation

The following tables summarize hypothetical data from the cell-based assay.

Table 1: Dose-Response of this compound on Arabidopsis thaliana Cell Viability

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control0.8500.042100.0
0.10.8450.03899.4
10.8210.04596.6
100.6750.05179.4
1000.4320.03950.8
5000.2150.02825.3
10000.1030.01912.1

Table 2: Comparison of IC50 Values

CompoundIC50 (µM)
This compound98.5
2,4-D (Positive Control)55.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Prepare Arabidopsis Cell Suspension seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate prep_compounds Prepare Test Compound and Control Dilutions add_compounds Add Compound Dilutions to Wells prep_compounds->add_compounds seed_plate->add_compounds incubate_plate Incubate for 72 hours add_compounds->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the cell-based proliferation assay.

signaling_pathway compound This compound (Hypothesized Auxin Agonist) receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor Binds to scf_complex SCF Complex receptor->scf_complex Promotes interaction with aux_iaa Aux/IAA Repressor scf_complex->aux_iaa Targets ubiquitination Ubiquitination aux_iaa->ubiquitination arf Auxin Response Factor (ARF) aux_iaa->arf Represses proteasome 26S Proteasome ubiquitination->proteasome degradation Degradation proteasome->degradation degradation->arf Relieves Repression gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates cellular_response Cell Proliferation / Elongation gene_expression->cellular_response

Caption: Hypothesized signaling pathway for auxin-like activity.

Conclusion

The described cell-based assay provides a reliable and efficient method for screening the biological activity of this compound on plant cells. The protocol is scalable for high-throughput applications and can be a valuable tool in the discovery and characterization of novel bioactive compounds. Further studies could involve utilizing reporter gene assays to confirm the modulation of specific plant hormone signaling pathways.[1]

References

safe laboratory handling and long-term storage procedures for 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe laboratory handling and long-term storage of 2-(2,3-Dimethylphenoxy)butanoic acid. The protocols are based on established best practices for phenoxyalkanoic acids and related chemical compounds. It is imperative that researchers supplement these guidelines with their own internal safety assessments and experimental data.

Section 1: Safety and Handling

Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound. As a member of the phenoxyalkanoic acid family, it should be handled with care, assuming it may possess irritant or other hazardous properties.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential aerosol or dust generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.

General Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 2: Long-Term Storage

Proper long-term storage is essential to maintain the stability and purity of this compound. The following conditions are recommended based on the general stability of phenoxyalkanoic acids.

Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Light Protected from light (Amber vial/container)To prevent photodegradation.
Container Tightly sealed, chemically resistant containerTo prevent contamination and degradation from moisture and air.
Incompatible Materials

Avoid storage in proximity to the following materials to prevent potential hazardous reactions:

  • Strong Oxidizing Agents

  • Strong Bases

  • Strong Acids

  • Reducing Agents

Section 3: Experimental Protocols

The following protocols are provided as a guide for researchers to generate specific stability and compatibility data for this compound.

Protocol for Long-Term Stability Testing

This protocol outlines a method to assess the stability of the compound under defined storage conditions over time.

Objective: To determine the degradation profile and establish a re-test date or shelf life for this compound under specified long-term storage conditions.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Environmental chamber or refrigerator set to 2-8°C

  • Analytical balance

  • HPLC system with a suitable column and detector (e.g., UV)

  • Reference standard of this compound

  • Solvents for HPLC mobile phase and sample preparation

Procedure:

  • Accurately weigh a predetermined amount of the compound into multiple amber glass vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Place the vials in the environmental chamber at 2-8°C.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), remove a vial for analysis.

  • Prepare a solution of the stored sample and a fresh solution of the reference standard at a known concentration.

  • Analyze both solutions by a validated HPLC method to determine the purity of the stored sample and identify any degradation products.

  • Quantify the amount of the parent compound remaining and any significant degradation products.

Data Presentation:

The results should be summarized in a table similar to the one below.

Time (Months)Storage ConditionPurity (%)AppearanceDegradation Product 1 (%)Degradation Product 2 (%)
02-8°C, Dark, Inert Gas99.8White crystalline solid<0.1<0.1
32-8°C, Dark, Inert Gas
62-8°C, Dark, Inert Gas
122-8°C, Dark, Inert Gas
242-8°C, Dark, Inert Gas
362-8°C, Dark, Inert Gas
Protocol for Chemical Compatibility Testing

This protocol describes a method to evaluate the compatibility of this compound with common laboratory materials.

Objective: To assess the potential for leaching or degradation when the compound is in contact with various materials.

Materials:

  • This compound

  • Samples of test materials (e.g., different types of plastic tubing, container materials, filter membranes)

  • A suitable solvent in which the compound is soluble

  • Incubator or oven

  • Analytical instrumentation (e.g., HPLC, GC-MS) to detect leachables and degradation products

Procedure:

  • Prepare a solution of this compound in the chosen solvent at a known concentration.

  • Place a piece of the test material of known surface area into a vial containing the solution.

  • As a control, prepare a vial with the solution but without the test material.

  • Incubate the vials at a selected temperature (e.g., ambient or elevated) for a defined period.

  • After incubation, remove the test material.

  • Analyze the solution for any new peaks (leachables from the material) or changes in the concentration and purity of the compound (degradation) using a suitable analytical method.

  • Visually inspect the test material for any changes in appearance (e.g., discoloration, swelling).

Data Presentation:

Summarize the findings in a table.

MaterialIncubation Time & Temp.Visual Change in MaterialLeachable Detected (Peak Area/ID)Compound Purity (%)
PTFE7 days, 40°CNoneNone Detected99.7
PVC7 days, 40°CSlight DiscolorationPeak at RT 5.2 min98.5
Silicone7 days, 40°C
Polypropylene7 days, 40°C

Section 4: Visualizations

Safe Handling Workflow

G start Start Handling assess_hazards Assess Hazards start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood handle_carefully Handle with Care work_in_hood->handle_carefully no_spill No Spill? handle_carefully->no_spill spill_procedure Follow Spill Procedure no_spill->spill_procedure No waste_disposal Dispose of Waste no_spill->waste_disposal Yes cleanup Decontaminate & Clean spill_procedure->cleanup cleanup->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands end End Handling wash_hands->end

Caption: Workflow for the safe laboratory handling of this compound.

Long-Term Storage Logic

G compound 2-(2,3-Dimethylphenoxy) butanoic Acid storage_conditions Optimal Storage Conditions compound->storage_conditions temp Temperature (2-8°C) storage_conditions->temp light Light (Protect from light) storage_conditions->light atmosphere Atmosphere (Inert gas) storage_conditions->atmosphere container Container (Tightly sealed) storage_conditions->container stability Maintained Stability & Purity temp->stability light->stability atmosphere->stability container->stability

Caption: Key parameters for the long-term storage of this compound.

Application Notes and Protocols for Determining the Optimal Dosage of 2-(2,3-Dimethylphenoxy)butanoic acid for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct in vivo data is publicly available for 2-(2,3-Dimethylphenoxy)butanoic acid. The following protocols and hypothetical data are based on general principles for determining optimal dosages of novel chemical entities and data from structurally related compounds, such as other phenoxyacetic acid derivatives. Researchers should conduct a thorough literature review for any new data on this specific compound before designing and executing studies. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal dosage of this compound for in vivo animal studies. The process involves a systematic approach, beginning with dose-range finding studies to establish safety and tolerability, followed by efficacy studies to determine the therapeutic dose. The protocols outlined below are designed to ensure the generation of robust and reproducible data.

Preliminary Assessments

Before initiating in vivo studies, a thorough review of existing in vitro data is crucial. This includes assessing the compound's potency (e.g., IC50 or EC50 values), solubility, and any known mechanism of action. This information will aid in the selection of a starting dose for the in vivo experiments.

Phase 1: Dose-Range Finding (DRF) Studies

Dose-range finding (DRF) studies are essential for establishing the safety profile of a new chemical entity.[1] These studies aim to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[1] DRF studies are typically divided into a single-dose escalation phase and a repeat-dose phase.[2]

Objective: To determine the acute toxicity and estimate the MTD of a single administration of this compound.

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., sterile saline, corn oil)

  • Rodent model (e.g., mice or rats), both male and female

  • Standard laboratory equipment for dosing and observation

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the study.

  • Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group. A common approach is to use 3-5 animals per group.

  • Dose Selection: Based on in vitro data or information from similar compounds, select a starting dose. For phenoxyacetic herbicides, single doses up to 100-300 mg/kg have been tolerated in rats and chickens, while toxicity was observed at 100-200 mg/kg in pigs and calves.[3] A conservative starting dose could be in the range of 10-50 mg/kg. Subsequent doses should be escalated in multiples (e.g., 2x or 3x) until signs of toxicity are observed.[1]

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Observations should include changes in behavior, appearance, and body weight.

  • Data Collection: Record all observations, including the onset, duration, and severity of any toxic signs.

  • Endpoint: The study is typically concluded after 7-14 days of observation.[4] A full necropsy should be performed to identify any gross pathological changes.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsClinical Signs of ToxicityBody Weight Change (%)Gross Pathology Findings
Vehicle Control5 M, 5 FNo abnormalities observed+5%No abnormalities
505 M, 5 FMild lethargy, resolved within 4 hours+3%No abnormalities
1505 M, 5 FModerate lethargy, piloerection, resolved within 24 hours-2%No abnormalities
4505 M, 5 FSevere lethargy, ataxia, 10% body weight loss-10%Mild gastric irritation
13505 M, 5 FMoribund condition in 2/5 M and 3/5 F within 48 hours-20%Severe gastric irritation

Table 1: Hypothetical data from a single-dose escalation study.

Objective: To evaluate the toxicity of this compound following repeated administration and to select dose levels for subsequent efficacy studies.

Materials:

  • Same as for the SDE study.

Procedure:

  • Dose Selection: Based on the SDE study results, select 3-4 dose levels, including the MTD and lower, non-toxic doses.

  • Administration: Administer the compound or vehicle daily for a specified period (e.g., 7, 14, or 28 days).

  • Monitoring: Conduct daily clinical observations and measure body weight at least twice weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

  • Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological examination to identify target organs of toxicity.

Data Presentation:

Dose Group (mg/kg/day)Number of AnimalsKey Clinical FindingsChange in Body Weight (%)Key Hematology/Clinical Chemistry ChangesTarget Organs (Histopathology)
Vehicle Control10 M, 10 FNo abnormalities+10%Within normal limitsNone
2510 M, 10 FNo abnormalities+8%Within normal limitsNone
7510 M, 10 FMild, transient lethargy after dosing+2%Slight increase in liver enzymes (ALT, AST)Mild hepatocellular hypertrophy
22510 M, 10 FModerate lethargy, decreased food consumption-15%Significant increase in liver enzymesModerate hepatocellular necrosis

Table 2: Hypothetical data from a 14-day repeat-dose study.

Phase 2: Efficacy Studies

Once a safe dose range has been established, efficacy studies can be designed to determine the optimal therapeutic dose.

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Procedure:

  • Animal Model: Select an appropriate, validated animal model for the disease of interest.

  • Dose Selection: Choose at least three dose levels from the repeat-dose study that were well-tolerated (e.g., the MTD and two lower doses).[5] Include a vehicle control and a positive control (standard-of-care treatment), if available.[4]

  • Treatment: Administer the compound, vehicle, or positive control for a duration relevant to the disease model.

  • Efficacy Endpoints: Measure relevant efficacy endpoints at appropriate time points. These could include tumor volume in an oncology model, behavioral scores in a neuroscience model, or specific biomarkers.

  • Data Analysis: Statistically analyze the data to determine if there is a significant therapeutic effect and a dose-response relationship.

Data Presentation:

Treatment Group (mg/kg/day)Number of AnimalsPrimary Efficacy Endpoint (e.g., % Tumor Growth Inhibition)Secondary Endpoint (e.g., Biomarker Change)
Vehicle Control100%No change
251025%15% reduction
751060%40% reduction
225 (MTD)1055% (with signs of toxicity)38% reduction
Positive Control1070%50% reduction

Table 3: Hypothetical data from an in vivo efficacy study.

Visualizations

experimental_workflow cluster_preclinical Preclinical Assessment cluster_drf Dose-Range Finding cluster_efficacy Efficacy Studies in_vitro In Vitro Studies (Potency, Solubility) sde Single-Dose Escalation (Acute Toxicity, MTD Estimation) in_vitro->sde Guide Starting Dose repeat_dose Repeat-Dose Study (Sub-chronic Toxicity, Dose Selection) sde->repeat_dose Inform efficacy In Vivo Efficacy Study (Therapeutic Dose Determination) repeat_dose->efficacy Select Doses

Caption: Experimental workflow for determining the optimal in vivo dosage.

signaling_pathway compound 2-(2,3-Dimethylphenoxy) butanoic acid receptor Target Receptor (e.g., PPAR) compound->receptor Binds/Activates downstream_kinase Downstream Kinase receptor->downstream_kinase Activates transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

dose_selection_logic start SDE Results mtd_decision MTD Determined? Yes No start->mtd_decision repeat_dose Conduct Repeat-Dose Study (e.g., 0.1x, 0.3x, 1x MTD) mtd_decision:yes->repeat_dose stop Re-evaluate Compound or Formulation mtd_decision:no->stop efficacy_doses Select Doses for Efficacy Study (Well-tolerated doses showing biological activity) repeat_dose->efficacy_doses

Caption: Logical flow for dose selection from DRF to efficacy studies.

References

Application Notes and Protocols for 2-(2,3-Dimethylphenoxy)butanoic Acid in Agricultural and Plant Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific research data is publicly available for 2-(2,3-Dimethylphenoxy)butanoic acid. The following application notes and protocols are based on the established knowledge of the broader class of phenoxyalkanoic acid herbicides, particularly the well-studied compound 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares a similar chemical structure and mode of action. Researchers should use this information as a guideline and optimize protocols for their specific experimental conditions.

Introduction

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 3347-50-0[1]

  • Molecular Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 208.25 g/mol [1]

This compound belongs to the phenoxyalkanoic acid class of compounds. This class is widely recognized for its herbicidal and plant growth-regulating properties.[2][3] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][5] This mimicry leads to disruptions in plant growth processes, particularly in broadleaf weeds, causing uncontrolled cell division and elongation, which ultimately results in plant death.[4][5]

Mechanism of Action: Synthetic Auxin

The primary mode of action for phenoxyalkanoic acids like this compound is the disruption of hormonal balance in plants.[4]

Signaling Pathway of Phenoxyalkanoic Acid Herbicides:

Synthetic Auxin Mechanism 2-(2,3-Dimethylphenoxy)butanoic_acid 2-(2,3-Dimethylphenoxy) butanoic acid Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) 2-(2,3-Dimethylphenoxy)butanoic_acid->Auxin_Receptor Binds to SCF_Complex SCF E3 Ubiquitin Ligase Complex Auxin_Receptor->SCF_Complex Promotes interaction with Aux_IAA_Repressor Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA_Repressor Ubiquitinates Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome Degradation by ARF Auxin Response Factors (ARFs) Aux_IAA_Repressor->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Gene Expression ARF->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Responsive_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Synthetic auxin signaling pathway.

As illustrated, the binding of the synthetic auxin to its receptor promotes the degradation of Aux/IAA repressor proteins. This, in turn, allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to a cascade of physiological effects that result in uncontrolled plant growth and death in susceptible species.[4]

Applications in Agricultural and Plant Science Research

Based on the properties of related compounds, this compound is expected to be investigated for the following applications:

  • Selective Herbicide: For the control of broadleaf weeds in monocotyledonous crops such as corn, wheat, and rice.[3]

  • Plant Growth Regulator: At lower concentrations, it may be studied for its effects on root initiation, fruit development, and other auxin-regulated processes.

  • Research Tool: To study the mechanisms of auxin perception, signaling, and transport in plants.

Data Presentation: Illustrative Quantitative Data

Disclaimer: The following tables present illustrative data based on typical results for phenoxyalkanoic acid herbicides. Actual results for this compound will require experimental validation.

Table 1: Illustrative Dose-Response Data for Herbicidal Activity on Various Weed Species

Weed Species (Broadleaf)Concentration (ppm)Growth Inhibition (%)
Amaranthus retroflexus (Redroot Pigweed)1045
5085
10098
Chenopodium album (Common Lambsquarters)1040
5082
10095
Abutilon theophrasti (Velvetleaf)1050
5090
10099

Table 2: Illustrative Effect on Seed Germination and Root Elongation of a Sensitive Dicot Species (e.g., Lactuca sativa - Lettuce)

Concentration (ppm)Germination Rate (%)Root Elongation (mm)
0 (Control)9825.4 ± 2.1
19718.2 ± 1.9
10958.5 ± 1.5
50802.1 ± 0.8
100650.5 ± 0.2

Experimental Protocols

General Synthesis of 2-(Phenoxy)alkanoic Acids

A general method for synthesizing phenoxyalkanoic acids involves the reaction of a phenol with a haloalkanoic acid in the presence of a base.[6][7]

Workflow for Synthesis:

Synthesis Workflow A 2,3-Dimethylphenol D Reaction Mixture A->D B 2-Bromobutanoic acid B->D C Base (e.g., NaOH) C->D E Reflux D->E F Acidification (e.g., HCl) E->F G Precipitation F->G H Filtration & Drying G->H I 2-(2,3-Dimethylphenoxy) butanoic acid H->I Dose-Response Workflow A Prepare serial dilutions of This compound C Apply herbicide solutions to pots (post-emergence) A->C B Plant weed seeds in pots B->C D Grow plants in greenhouse under controlled conditions C->D E Assess plant injury and collect biomass after a set period D->E F Data Analysis: - Calculate % inhibition - Determine ED50 E->F

References

Synthetic Routes for 2-(2,3-Dimethylphenoxy)butanoic Acid Derivatives: Application Notes and Protocols for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(2,3-dimethylphenoxy)butanoic acid derivatives aimed at facilitating structure-activity relationship (SAR) studies. The methodologies outlined below are based on established chemical principles, primarily the Williamson ether synthesis, and are intended to be adaptable for the creation of a diverse library of analogues.

Introduction

2-(Aryloxy)alkanoic acids represent a significant class of compounds with diverse biological activities, including herbicidal and therapeutic properties. The this compound scaffold is a key pharmacophore whose efficacy can be modulated by strategic structural modifications. Understanding the relationship between these modifications and the resulting biological activity is crucial for the rational design of more potent and selective agents. This document serves as a practical guide for researchers engaged in the synthesis and evaluation of these derivatives.

Synthetic Routes

The primary synthetic route for the preparation of this compound and its derivatives is the Williamson ether synthesis. This method involves the reaction of a phenol with a haloalkanoic acid or its ester in the presence of a base.

General Synthetic Scheme

The overall synthetic strategy can be depicted as follows:

Synthetic Scheme 2,3-Dimethylphenol 2,3-Dimethylphenol Intermediate_Phenoxide 2,3-Dimethylphenoxide 2,3-Dimethylphenol->Intermediate_Phenoxide Deprotonation Base Base Base->Intermediate_Phenoxide 2-Halobutanoic acid derivative 2-Halobutanoic acid derivative Target_Compound This compound derivative 2-Halobutanoic acid derivative->Target_Compound Intermediate_Phenoxide->Target_Compound SN2 Attack

Caption: General Williamson ether synthesis for this compound derivatives.

This versatile reaction allows for the synthesis of a wide array of derivatives by modifying either the phenolic starting material or the 2-halobutanoic acid component. For SAR studies, a common approach is to keep the 2-(2,3-dimethylphenoxy) core constant while varying the substituents on the butanoic acid chain or by creating ester and amide derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, which can serve as a scaffold for further derivatization.

Materials:

  • 2,3-Dimethylphenol

  • 2-Bromobutanoic acid

  • Sodium hydroxide (NaOH)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,3-dimethylphenoxide.

  • Alkylation: To the phenoxide solution, add 2-bromobutanoic acid (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of Ester and Amide Derivatives for SAR Studies

To explore the structure-activity relationships, the carboxylic acid moiety of the parent compound can be converted into various esters and amides.

A. Esterification:

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Alcohol Addition: Add the desired alcohol (e.g., methanol, ethanol, propanol; 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by column chromatography.

B. Amidation:

  • Acid Chloride Formation: Convert the carboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the solution of the acid chloride at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with acid, base, and brine as needed. Dry, concentrate, and purify the amide by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Studies: Data Presentation

A systematic variation of the substituents on the this compound scaffold allows for the elucidation of key structural features that govern biological activity. The following table provides a template for summarizing quantitative data from such studies. The data presented here is hypothetical and serves as an example for organizing experimental results.

Compound IDR Group (Ester/Amide)Lipophilicity (logP)IC₅₀ (µM)% Inhibition @ 10 µM
1 -OH (Parent Acid)3.115.245
2a -OCH₃ (Methyl Ester)3.58.768
2b -OCH₂CH₃ (Ethyl Ester)3.95.182
2c -OCH(CH₃)₂ (Isopropyl Ester)4.27.571
3a -NH₂ (Primary Amide)2.825.430
3b -NHCH₃ (Methyl Amide)3.218.940
3c -N(CH₃)₂ (Dimethyl Amide)3.612.355

Key Observations from Hypothetical Data:

  • Esterification of the carboxylic acid generally leads to an increase in activity.

  • The ethyl ester (Compound 2b ) shows the highest potency, suggesting an optimal lipophilicity and steric profile for the ester group.

  • Amide derivatives are generally less active than the parent acid and the corresponding esters.

  • Increasing the substitution on the amide nitrogen appears to modestly improve activity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives for SAR studies.

SAR Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Start 2,3-Dimethylphenol + 2-Bromobutanoic acid Williamson_Ether Williamson Ether Synthesis Start->Williamson_Ether Parent_Acid This compound Williamson_Ether->Parent_Acid Derivatization Esterification / Amidation Parent_Acid->Derivatization Library Library of Derivatives Derivatization->Library Screening Primary Biological Screening Library->Screening Dose_Response Dose-Response & IC50 Determination Screening->Dose_Response Data_Analysis Data Analysis Dose_Response->Data_Analysis SAR_Elucidation Structure-Activity Relationship Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The synthetic protocols and workflow described in this document provide a solid framework for the generation and evaluation of this compound derivatives. By systematically applying these methods and carefully analyzing the resulting biological data, researchers can gain valuable insights into the structure-activity relationships governing this class of compounds, ultimately leading to the discovery of novel and improved bioactive molecules.

Troubleshooting & Optimization

strategies to improve the reaction yield of 2-(2,3-Dimethylphenoxy)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2,3-dimethylphenol with an ethyl 2-halobutanoate followed by hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Williamson ether synthesis. This involves the deprotonation of 2,3-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate). The resulting ester, ethyl 2-(2,3-dimethylphenoxy)butanoate, is then hydrolyzed to yield the final carboxylic acid product.

Q2: Why is my reaction yield consistently low?

A2: Low yields can be attributed to several factors. The primary competing reaction is the E2 elimination of the ethyl 2-halobutanoate, which is promoted by bulky bases and high temperatures. Other potential causes include incomplete deprotonation of the phenol, impure starting materials, or suboptimal reaction conditions. Refer to the troubleshooting guide below for specific solutions.

Q3: What is the ideal type of solvent for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus increasing its reactivity.[1] Commonly used solvents include dimethylformamide (DMF) and acetonitrile.

Q4: Can I use a weaker base than sodium hydride?

A4: While strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol, weaker bases such as potassium carbonate (K₂CO₃) can also be used, often with good results, and are generally safer to handle. The choice of base can influence the reaction rate and the extent of side reactions.

Q5: How can I tell if the E2 elimination side reaction is occurring?

A5: The primary byproduct of the E2 elimination of ethyl 2-bromobutanoate is a mixture of butenoate isomers (e.g., ethyl crotonate and ethyl 3-butenoate). These can often be detected by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture.

Troubleshooting Common Problems

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 2,3-dimethylphenol. 2. Inactive ethyl 2-halobutanoate. 3. Low reaction temperature or insufficient reaction time. 4. Impure starting materials.1. Ensure the base is fresh and added in a slight excess. If using a weaker base like K₂CO₃, consider increasing the reaction temperature or using a stronger base like NaH. 2. Verify the purity of the ethyl 2-halobutanoate. Consider using the bromo- or iodo- derivative for higher reactivity. 3. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] 4. Purify starting materials if necessary. 2,3-dimethylphenol can be purified by distillation or recrystallization.
Significant Amount of Side Product (Alkene) 1. The reaction temperature is too high. 2. A sterically hindered or very strong base is being used. 3. The alkyl halide is secondary, which is prone to elimination.1. Lower the reaction temperature. Williamson ether synthesis is often successful at room temperature or with gentle heating (50-80 °C). 2. If using a very strong base like potassium tert-butoxide, switch to a less hindered base like NaH or a weaker base like K₂CO₃. 3. While ethyl 2-bromobutanoate is a secondary halide, the SN2 reaction is generally feasible. Optimizing other conditions (temperature, base) is key to minimizing elimination.
Difficulty in Isolating the Final Product 1. Incomplete hydrolysis of the intermediate ester. 2. Formation of an emulsion during workup. 3. The product is soluble in the aqueous phase.1. Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate heating time. Monitor the disappearance of the ester spot by TLC. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. If the product has some water solubility, perform multiple extractions with an organic solvent.
Presence of Unreacted 2,3-Dimethylphenol in the Final Product 1. Insufficient amount of ethyl 2-halobutanoate used. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the ethyl 2-halobutanoate. 2. Increase the reaction time or temperature. The unreacted phenol can be removed by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH) during workup.

Data Presentation: Optimizing Reaction Yield

The yield of this compound is highly dependent on the choice of base, solvent, and reaction temperature. The following table summarizes the expected trends in yield based on general principles of the Williamson ether synthesis.

Base Solvent Temperature (°C) Expected Yield (%) Notes
NaH DMFRoom Temp - 5080 - 95Strong base, ensures complete deprotonation. Reaction is typically fast. Requires anhydrous conditions.
KH DMF/THFRoom Temp - 5080 - 95Similar to NaH, may offer slightly higher reactivity. Requires anhydrous conditions.
K₂CO₃ DMF50 - 8070 - 85Weaker, safer base. Requires higher temperatures and longer reaction times.
K₂CO₃ AcetonitrileReflux65 - 80Acetonitrile is a good alternative to DMF.
NaOH DMSO50 - 7060 - 75Can be used, but the presence of water may lead to side reactions.

Note: These are estimated yields based on typical Williamson ether syntheses. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

A detailed two-step protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)butanoate

  • Reagents and Setup:

    • 2,3-Dimethylphenol (1.0 eq)

    • Anhydrous potassium carbonate (1.5 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)

    • Ethyl 2-bromobutanoate (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Procedure (using K₂CO₃): a. To the round-bottom flask, add 2,3-dimethylphenol and anhydrous DMF. b. Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes. c. Add ethyl 2-bromobutanoate dropwise to the reaction mixture. d. Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase). g. Combine the organic layers, wash with water and then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,3-dimethylphenoxy)butanoate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

  • Reagents and Setup:

    • Crude ethyl 2-(2,3-dimethylphenoxy)butanoate from Step 1

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Ethanol or Methanol

    • Concentrated Hydrochloric Acid (HCl)

    • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure: a. Dissolve the crude ester in ethanol or methanol in the round-bottom flask. b. Add the 10% NaOH solution (a 2-3 fold molar excess relative to the ester). c. Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester. d. Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. g. The product will precipitate as a solid. If it oils out, extract the aqueous layer with diethyl ether or ethyl acetate. h. Collect the solid product by vacuum filtration, wash with cold water, and dry. If extracted, dry the organic layer, filter, and remove the solvent to yield the final product. The product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

experimental_workflow reagents Reagents: - 2,3-Dimethylphenol - Ethyl 2-bromobutanoate - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) reaction Williamson Ether Synthesis (Formation of Ester) reagents->reaction workup1 Aqueous Workup & Extraction reaction->workup1 hydrolysis Ester Hydrolysis (NaOH, EtOH/H₂O) workup1->hydrolysis workup2 Acidification & Product Isolation hydrolysis->workup2 product 2-(2,3-Dimethylphenoxy) butanoic Acid workup2->product

Caption: Overall experimental workflow for the synthesis.

synthesis_pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis 2,3-Dimethylphenol 2,3-Dimethylphenol 2,3-Dimethylphenoxide 2,3-Dimethylphenoxide 2,3-Dimethylphenol->2,3-Dimethylphenoxide  + Base (e.g., K₂CO₃) - K⁺, - HCO₃⁻ Ethyl 2-(2,3-dimethylphenoxy)butanoate Ethyl 2-(2,3-dimethylphenoxy)butanoate 2,3-Dimethylphenoxide->Ethyl 2-(2,3-dimethylphenoxy)butanoate  + Ethyl 2-bromobutanoate (SN2) 2-(2,3-Dimethylphenoxy)butanoate salt 2-(2,3-Dimethylphenoxy)butanoate salt Ethyl 2-(2,3-dimethylphenoxy)butanoate->2-(2,3-Dimethylphenoxy)butanoate salt 1. NaOH, H₂O/EtOH 2. H₃O⁺ This compound This compound 2-(2,3-Dimethylphenoxy)butanoate salt->this compound

Caption: Chemical pathway for the synthesis.

References

troubleshooting common experimental issues with 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,3-Dimethylphenoxy)butanoic acid. The information is presented in a question-and-answer format to directly address common experimental issues.

I. Synthesis and Purification

This section addresses common problems encountered during the synthesis and purification of this compound, which is typically prepared via a Williamson ether synthesis.

FAQs

Q1: My Williamson ether synthesis of this compound has a low yield. What are the potential causes and solutions?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors.[1][2] A primary cause is often incomplete deprotonation of 2,3-dimethylphenol. Additionally, side reactions such as E2 elimination of the alkyl halide can compete with the desired SN2 reaction, especially with secondary or tertiary alkyl halides.[1][3] The reaction time and temperature are also critical; insufficient duration or heat may lead to an incomplete reaction.[1]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a strong base like sodium hydride (NaH) to ensure the complete formation of the phenoxide.[3]

  • Optimize Alkyl Halide: Use a primary alkyl halide (e.g., ethyl 2-bromobutanoate) to minimize the competing E2 elimination reaction.[1][3]

  • Reaction Conditions: A typical Williamson reaction is conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[1] Consider increasing the reaction time or temperature if starting material remains.

  • Solvent Choice: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the rate of the SN2 reaction.[4] Protic solvents can slow down the reaction by solvating the nucleophile.[1]

Q2: I am observing significant amounts of an alkene byproduct in my reaction mixture. How can I minimize this?

A2: The formation of an alkene byproduct is indicative of a competing E2 elimination reaction. This is more prevalent with sterically hindered alkyl halides.[3] To favor the desired SN2 pathway for the synthesis of this compound, it is crucial to select the appropriate reagents.

Mitigation Strategies:

  • Reagent Selection: The preferred method is to use the sodium salt of 2,3-dimethylphenol (the phenoxide) and react it with an ethyl 2-halobutanoate. Using a bulky base with a secondary or tertiary alkyl halide will favor elimination.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the SN2 reaction over E2, although this may require a longer reaction time.

Q3: What is the best way to purify the crude this compound after synthesis?

A3: Purification of the final product typically involves an aqueous workup followed by recrystallization or column chromatography.

Purification Protocol:

  • Aqueous Workup: After the reaction, the mixture is typically cooled and partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to extract the acidic product. The aqueous layer is then acidified (e.g., with dilute HCl) to precipitate the this compound.[5]

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture. For phenoxyacetic acids, solvents like ethanol, or mixtures of ethanol and water, are often effective.[6][7] The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the product.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix 2,3-Dimethylphenol with a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) react Add Ethyl 2-bromobutanoate start->react heat Heat reaction mixture (50-100°C, 1-8h) react->heat quench Quench reaction and partition between organic solvent and water heat->quench extract Extract with dilute base (e.g., NaHCO3) quench->extract acidify Acidify aqueous layer with dilute HCl to precipitate product extract->acidify filter Filter crude product acidify->filter recrystallize Recrystallize from a suitable solvent (e.g., Ethanol/Water) filter->recrystallize dry Dry the purified crystals recrystallize->dry

Caption: Workflow for the synthesis and purification of this compound.

II. Analytical Characterization

This section provides guidance on troubleshooting common issues related to the analytical characterization of this compound using techniques like HPLC, NMR, and Mass Spectrometry.

FAQs

Q4: I am having trouble with the HPLC analysis of my compound. What are some common issues and how can I resolve them?

A4: Common issues in the HPLC analysis of organic acids like this compound include poor peak shape, retention time variability, and baseline noise.

Troubleshooting HPLC Problems:

Problem Potential Cause Solution
Peak Tailing Secondary interactions with the stationary phase; column overload.Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization of the carboxylic acid.[8] Reduce the injection volume or sample concentration.
Retention Time Shifts Inconsistent mobile phase composition; temperature fluctuations; column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column thermostat. If the column is old, consider replacing it.
Baseline Noise Air bubbles in the system; contaminated mobile phase; detector issues.Degas the mobile phase. Use high-purity solvents.[9] Flush the system to remove any contaminants.

Q5: What are the expected 1H and 13C NMR chemical shifts for this compound?

Predicted NMR Chemical Shifts (in CDCl3):

Proton (1H) Predicted Chemical Shift (ppm) Carbon (13C) Predicted Chemical Shift (ppm)
-COOH10.0 - 12.0-COOH170 - 185[12]
Aromatic C-H6.7 - 7.2Aromatic C-O150 - 160
-O-CH-4.5 - 4.8Aromatic C-CH3130 - 140
-CH2-1.8 - 2.2Aromatic C-H115 - 130[12]
Aromatic -CH32.1 - 2.3-O-CH-70 - 80
-CH3 (butanoic)0.9 - 1.2-CH2-25 - 35
Aromatic -CH315 - 25
-CH3 (butanoic)10 - 15[12]

Q6: What fragmentation patterns can I expect in the mass spectrum of this compound?

A6: In mass spectrometry, phenoxyalkanoic acids typically show fragmentation patterns related to the loss of the carboxylic acid group and cleavage of the ether bond.[13][14]

Expected Fragmentation:

  • Loss of COOH: A prominent peak corresponding to the molecular ion minus 45 Da.

  • Cleavage of the Ether Bond: Fragmentation can occur on either side of the ether oxygen, leading to fragments corresponding to the 2,3-dimethylphenoxide radical and the butanoic acid radical cation, or their respective charged fragments.

  • McLafferty Rearrangement: For carboxylic acids, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.[15]

Analytical Workflow

G cluster_analysis Analytical Characterization cluster_data Data Interpretation sample Purified this compound hplc HPLC-UV for Purity and Quantification sample->hplc nmr 1H and 13C NMR for Structural Confirmation sample->nmr ms Mass Spectrometry for Molecular Weight and Fragmentation sample->ms hplc_data Purity >95% hplc->hplc_data nmr_data Confirm expected chemical shifts and integrations nmr->nmr_data ms_data Confirm molecular weight and expected fragments ms->ms_data

Caption: A typical analytical workflow for this compound.

III. Biological Assays

This section provides general troubleshooting advice for in vitro cell-based assays involving small molecules like this compound.

FAQs

Q7: I am not observing the expected biological activity in my cell-based assay. What could be the issue?

A7: A lack of expected activity can be due to several factors, ranging from compound solubility and stability to issues with the assay itself.[16][17][18]

Troubleshooting Inconsistent Biological Activity:

  • Compound Solubility: Ensure that this compound is fully dissolved in the assay medium. Poor solubility can lead to a lower effective concentration. Consider using a stock solution in a solvent like DMSO and then diluting it in the assay medium.[19][20]

  • Compound Stability: Phenoxyalkanoic acids can be susceptible to degradation under certain conditions.[21][22][23] Verify the stability of your compound in the assay buffer and under the incubation conditions.

  • Cell Health: Ensure that the cells used in the assay are healthy and within a suitable passage number.[16][17][18]

  • Assay Protocol: Review the assay protocol for any potential errors in reagent concentrations, incubation times, or measurement parameters.

Q8: My compound is showing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I address this?

A8: It is important to differentiate between specific biological activity and general cytotoxicity.

Addressing Cytotoxicity:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where the compound exhibits its specific effect without causing significant cell death.

  • Cytotoxicity Assay: Run a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your functional assay to determine the cytotoxic concentration range of the compound.

  • Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve the compound is not causing cytotoxicity.

Q9: How should I prepare and store stock solutions of this compound?

A9: Proper preparation and storage of stock solutions are crucial for reproducible results.

Stock Solution Recommendations:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[19][20] Ethanol can also be used, but its volatility may lead to changes in concentration over time.[19]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Logic for Biological Assays

G cluster_compound Compound Issues cluster_assay Assay Issues cluster_cells Cellular Issues start Unexpected Assay Result check_compound Check Compound Integrity start->check_compound check_assay Check Assay Parameters start->check_assay check_cells Check Cell Health start->check_cells solubility Poor Solubility? check_compound->solubility stability Degradation? check_compound->stability concentration Incorrect Concentration? check_compound->concentration protocol Protocol Error? check_assay->protocol reagents Reagent Problem? check_assay->reagents instrument Instrument Malfunction? check_assay->instrument health Poor Cell Health? check_cells->health passage High Passage Number? check_cells->passage contamination Contamination? check_cells->contamination

Caption: A logical flow for troubleshooting unexpected results in biological assays.

References

addressing the chemical stability issues of 2-(2,3-Dimethylphenoxy)butanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the chemical stability issues of 2-(2,3-Dimethylphenoxy)butanoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: As a member of the phenoxyalkanoic acid herbicide family, this compound is susceptible to three primary degradation pathways in aqueous environments:

  • Hydrolysis: Cleavage of the ether bond, particularly under alkaline conditions, can lead to the formation of 2,3-dimethylphenol and 2-hydroxybutanoic acid. However, for structurally similar compounds like dichlorprop, hydrolysis at neutral pH is reported to be slow.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light, such as from sunlight, can induce photochemical degradation. The rate and extent of photodegradation can be influenced by the presence of other substances in the water that can act as photosensitizers.

  • Biodegradation: In non-sterile aqueous solutions, microorganisms can metabolize the compound, leading to its degradation. This is a significant pathway in environmental systems.

Q2: What factors can influence the stability of my this compound solutions?

A2: The stability of your aqueous solutions can be affected by several factors:

  • pH: Alkaline conditions (pH > 7) are known to accelerate the hydrolysis of phenoxy acid herbicides.[2] Acidic conditions may also influence stability, so it is crucial to buffer your solutions appropriately for your experiments.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation, including hydrolysis.[3] For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or -20°C).

  • Light Exposure: Direct exposure to light, especially UV light, can lead to photodegradation. It is recommended to store solutions in amber vials or in the dark.

  • Presence of Oxidizing Agents: Oxidizing agents can potentially degrade the molecule.

  • Microbial Contamination: If the solution is not sterile, microbial growth can lead to biodegradation.

Q3: I am observing a loss of my compound over time in my aqueous solution. What could be the cause?

A3: A loss of this compound in your aqueous solution could be due to several factors. First, consider the possibility of chemical degradation through hydrolysis or photodegradation, especially if your solutions are at a high pH, exposed to light, or stored at elevated temperatures. Another possibility is adsorption to the surface of your storage container, particularly if you are using plasticware. It is also important to rule out any issues with your analytical method that might suggest degradation when none has occurred.

Q4: What is the expected shelf-life of this compound in a typical aqueous buffer?

A4: The shelf-life will depend on the specific storage conditions (pH, temperature, light exposure). For a structurally similar compound, dichlorprop, the half-life in soil is reported to be around 10-38 days, while in water systems, it may persist longer.[4] For laboratory solutions, conducting a stability study under your specific experimental conditions is the most reliable way to determine the shelf-life.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) are the recommended techniques.[5][6] A UPLC-MS/MS method offers high sensitivity and selectivity, allowing for the accurate quantification of the parent compound and the identification of potential degradation products.[5][6]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpectedly rapid loss of compound in solution. 1. High pH of the solution: Alkaline hydrolysis is accelerated at higher pH. 2. Exposure to light: Photodegradation may be occurring. 3. Elevated storage temperature: Higher temperatures increase degradation rates. 4. Microbial contamination: Non-sterile solutions can lead to biodegradation.1. Measure and adjust the pH of your solution to the desired range using a suitable buffer. 2. Store solutions in amber vials or protect them from light. 3. Store solutions at a lower temperature (e.g., 4°C or -20°C). 4. Use sterile water and handle solutions under aseptic conditions, or add a bacteriostatic agent if compatible with your experiment.
Appearance of unknown peaks in my chromatogram. 1. Degradation of the parent compound: The new peaks could be degradation products. 2. Contamination: The new peaks could be from a contaminated solvent, buffer, or container.1. Attempt to identify the degradation products using mass spectrometry (MS). Compare the retention times and mass spectra to potential degradation products like 2,3-dimethylphenol. 2. Analyze a blank sample (solvent and buffer without the compound) to check for contamination.
Poor recovery of the compound from the solution. 1. Adsorption to the container: The compound may be adsorbing to the walls of the storage vessel, especially if it is plastic. 2. Precipitation: The compound may have precipitated out of solution if its solubility limit was exceeded.1. Use glass or polypropylene containers, and consider silanizing glassware to reduce adsorption. 2. Visually inspect the solution for any precipitate. Ensure the concentration is below the solubility limit in your specific aqueous medium. Consider the use of a co-solvent if appropriate for your experiment.
Inconsistent results between replicate samples. 1. Inhomogeneous solution: The compound may not be fully dissolved or may have precipitated in some vials. 2. Inaccurate pipetting: Errors in preparing the solutions can lead to variability. 3. Variable degradation: If some samples were exposed to different conditions (e.g., light, temperature) for varying amounts of time.1. Ensure the compound is completely dissolved by vortexing or sonicating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure all replicate samples are prepared and stored under identical conditions.

Quantitative Data Summary

Table 1: Hydrolytic Stability of Dichlorprop

pHTemperature (°C)Half-life (t1/2)Reference
720Stable[1]

Note: "Stable" indicates that significant degradation was not observed under the specified conditions. It is strongly recommended to perform a compound-specific stability study for this compound under your experimental conditions.

Experimental Protocols

Protocol for Assessing Aqueous Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values and temperatures.

1. Materials and Reagents:

  • This compound (of known purity)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Buffer salts (e.g., phosphate, acetate, borate) to prepare buffers at desired pH values (e.g., pH 4, 7, and 9)

  • Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Amber HPLC vials

  • HPLC or UPLC system with a UV or MS detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Prepare working solutions by spiking the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the stability.

3. Stability Study Design:

  • For each pH condition, dispense the working solution into several amber HPLC vials.

  • Time Zero (T0) Samples: Immediately analyze a set of samples from each pH to establish the initial concentration.

  • Storage Conditions:

    • Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Light Exposure (for Photostability): Expose a set of vials to a controlled light source (simulating sunlight) while keeping a parallel set in the dark as a control.

  • Time Points: Analyze samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1, 2, 4 weeks). The exact time points will depend on the expected stability of the compound.

4. Analytical Method:

  • Use a validated stability-indicating HPLC or UPLC method. A C18 column is typically suitable for phenoxy acid herbicides.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is a common choice.

  • Detection:

    • UV: Monitor at a wavelength where the compound has maximum absorbance.

    • MS/MS: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.[5][6] The precursor ion would be the deprotonated molecule [M-H]-, and product ions would be specific fragments.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the T0 concentration.

  • Plot the percentage of the compound remaining versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2) for each condition.

Visualizations

cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (e.g., alkaline conditions) cluster_photodegradation Photodegradation (UV light) Parent This compound Hydrolysis_Product1 2,3-Dimethylphenol Parent->Hydrolysis_Product1 Ether Cleavage Hydrolysis_Product2 2-Hydroxybutanoic acid Parent->Hydrolysis_Product2 Ether Cleavage Photo_Product1 Hydroxylated derivatives Parent->Photo_Product1 Oxidation Photo_Product2 Cleavage of ether bond Parent->Photo_Product2 Photolysis

Caption: Potential degradation pathways of this compound.

cluster_workflow Experimental Workflow for Aqueous Stability Assessment A Prepare Stock Solution (in organic solvent) C Spike Stock into Buffers (Working Solutions) A->C B Prepare Aqueous Buffers (e.g., pH 4, 7, 9) B->C D Dispense into Vials (T0 and stability samples) C->D E Store Samples (Different Temperatures & Light Conditions) D->E F Analyze Samples at Time Points (UPLC-MS/MS) D->F T0 Analysis E->F G Quantify Compound Concentration F->G H Calculate % Remaining vs. T0 G->H I Determine Degradation Kinetics (Rate Constant & Half-life) H->I

Caption: Experimental workflow for aqueous stability assessment.

References

identification and minimization of byproducts in the synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,3-Dimethylphenoxy)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a haloalkanoic acid or its ester by the sodium or potassium salt of 2,3-dimethylphenol (2,3-dimethylphenoxide). The reaction is typically carried out in a polar aprotic solvent. A subsequent hydrolysis step is required if an ester of the haloalkanoic acid is used.

Q2: What are the potential major byproducts in this synthesis?

The primary byproducts of concern in the Williamson ether synthesis of this compound are:

  • Elimination Products: Base-catalyzed elimination of the 2-haloalkanoic acid (e.g., 2-bromobutanoic acid) can lead to the formation of but-2-enoic acid. This is a common competing reaction, especially at higher temperatures or with sterically hindered substrates.

  • C-Alkylation Products: The 2,3-dimethylphenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form a carbon-carbon bond. This results in isomers where the butanoic acid moiety is attached directly to the benzene ring.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 2,3-dimethylphenol and the haloalkanoic acid or its ester.

  • Hydrolysis Product of Haloalkanoic Ester: If using an ester like ethyl 2-bromobutanoate, premature hydrolysis can lead to the formation of 2-bromobutanoic acid.

Q3: How can I identify these byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating the desired product from byproducts and unreacted starting materials. Different retention times will be observed for each component. Coupling HPLC with mass spectrometry (HPLC-MS) can provide molecular weight information for each separated peak, aiding in identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts or after derivatization of the carboxylic acid, GC-MS can be a powerful tool for separation and identification based on mass-to-charge ratios and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. Characteristic chemical shifts and coupling patterns can distinguish between the desired O-alkylated product and the C-alkylated isomers, as well as other potential byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring. Use a higher boiling point solvent if appropriate.
Competing elimination reaction is dominant.Lower the reaction temperature. Use a less sterically hindered base. Use a more reactive alkylating agent (e.g., iodide instead of bromide).
Incomplete formation of the phenoxide.Ensure the base used is strong enough and added in the correct stoichiometric amount. Use anhydrous conditions as water can consume the base.
Presence of a significant amount of but-2-enoic acid High reaction temperature favoring elimination.Reduce the reaction temperature. A temperature range of 60-80°C is often a good starting point.
Use of a strong, sterically hindered base.Consider using a weaker base like potassium carbonate (K2CO3) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).
Detection of C-alkylated isomers High reaction temperature.Lowering the reaction temperature can favor O-alkylation.
Choice of solvent.Polar aprotic solvents like DMF or DMSO can sometimes favor O-alkylation over C-alkylation.
Product is difficult to purify Presence of multiple closely-eluting byproducts.Optimize the reaction conditions to minimize byproduct formation (see above). Employ a more efficient purification method, such as column chromatography with a carefully selected solvent system or preparative HPLC.
Emulsion formation during workup.Add a small amount of a saturated brine solution to break the emulsion.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2,3-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the stirred suspension, add ethyl 2-bromobutanoate (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 70°C and maintain it for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,3-dimethylphenoxy)butanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture at reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated HCl to pH ~2. The product, this compound, will precipitate out as a solid.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Key Experiment: HPLC Analysis of Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 270 nm Injection Volume: 10 µL

Sample Preparation:

Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) before injection.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2,3-Dimethylphenol + Ethyl 2-bromobutanoate phenoxide Phenoxide Formation (K2CO3, DMF) start->phenoxide alkylation Alkylation (70°C) phenoxide->alkylation ester Crude Ester alkylation->ester sampling Reaction Sampling alkylation->sampling hydrolysis Hydrolysis (NaOH, EtOH/H2O) ester->hydrolysis acid Crude Acid hydrolysis->acid purification Purification (Recrystallization) acid->purification nmr NMR Analysis acid->nmr gcms GC-MS Analysis acid->gcms product Pure this compound purification->product hplc HPLC-UV/MS Analysis sampling->hplc identification Byproduct Identification hplc->identification nmr->identification gcms->identification

Caption: Experimental workflow for the synthesis and analysis of this compound.

Byproduct_Formation cluster_paths Reaction Pathways reactants 2,3-Dimethylphenoxide + Ethyl 2-bromobutanoate o_alkylation O-Alkylation (Desired) reactants->o_alkylation SN2 c_alkylation C-Alkylation (Byproduct) reactants->c_alkylation SN2 elimination Elimination (Byproduct) reactants->elimination E2 product This compound o_alkylation->product c_product C-alkylated Isomers c_alkylation->c_product e_product But-2-enoic acid elimination->e_product

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_byproducts Identify Byproducts (HPLC, NMR, GC-MS) start->check_byproducts is_elimination High Elimination? check_byproducts->is_elimination is_c_alkylation High C-Alkylation? check_byproducts->is_c_alkylation is_unreacted High Unreacted Starting Material? check_byproducts->is_unreacted lower_temp Lower Reaction Temperature is_elimination->lower_temp Yes change_base Use Weaker Base (e.g., K2CO3) is_elimination->change_base Yes is_c_alkylation->lower_temp Yes increase_time Increase Reaction Time/ Temperature Moderately is_unreacted->increase_time Yes check_reagents Check Reagent Purity and Stoichiometry is_unreacted->check_reagents Yes success Improved Yield/ Purity lower_temp->success change_base->success increase_time->success check_reagents->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

overcoming challenges in the chromatographic purification of 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 2-(2,3-Dimethylphenoxy)butanoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic purification of this compound?

A1: The primary challenges include:

  • Enantiomeric Separation: As a chiral molecule, separating the (R) and (S) enantiomers requires specialized chiral stationary phases (CSPs) and method development.[1][2]

  • Peak Tailing: Due to its acidic nature, the molecule can interact with residual silanol groups on silica-based columns, leading to poor peak shape.[3][4]

  • Low UV Absorbance: The chromophore of the molecule might provide limited UV response, potentially requiring high concentrations or sensitive detectors for accurate quantification.

  • Solubility Issues: The compound's solubility in common mobile phases may be limited, affecting sample loading and peak shape.

Q2: Which type of chromatography is best suited for the purification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. For enantiomeric separation, HPLC with a chiral stationary phase (CSP) is essential.[2][5] Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific separation goals.[2]

Q3: How can I improve the peak shape for this acidic compound?

A3: To mitigate peak tailing and improve symmetry for acidic compounds, consider the following:[3][6][7]

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.

  • Use of High-Purity Silica Columns: Modern columns are manufactured with high-purity silica and are often end-capped to minimize the number of accessible silanol groups.

  • Lowering Sample Load: Injecting a smaller amount of the sample can prevent overloading the column, which can otherwise lead to peak fronting or tailing.[3]

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers
  • Problem: The chromatogram shows a single peak or overlapping peaks for the (R) and (S) enantiomers.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial. For aryloxypropanoic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) have shown success.[1][2] If one type doesn't work, try another with a different chiral selector.
Inappropriate Mobile Phase The composition of the mobile phase significantly impacts chiral recognition. In normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer composition.
Temperature Fluctuations Chiral separations can be sensitive to temperature. Use a column oven to maintain a stable and optimized temperature.[8]
Low Efficiency Broad peaks can mask the separation. Optimize the flow rate and ensure the system is free of dead volume to improve peak sharpness.[8]
Issue 2: Peak Tailing
  • Problem: The peak for this compound is asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols The acidic nature of the analyte can lead to strong interactions with residual silanols on the silica packing.[3][4]
Action: Add a small amount of a stronger acid (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the silanols and the analyte.[7]
Column Overload Injecting too much sample can saturate the stationary phase.[3]
Action: Reduce the injection volume or the concentration of the sample.
Metal Contamination Trace metals in the sample, mobile phase, or HPLC system can chelate with the carboxylic acid, causing tailing.[9]
Action: Use high-purity solvents and consider using a column with metal-free hardware if the problem persists.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Action: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Issue 3: Irreproducible Retention Times
  • Problem: The time it takes for the analyte to elute from the column varies between injections.

  • Possible Causes & Solutions:

CauseSolution
Poor Column Equilibration The column is not fully equilibrated with the mobile phase before injection.[10]
Action: Increase the column equilibration time between runs, especially when changing mobile phase composition.
Mobile Phase Composition Changes Inconsistent mobile phase preparation or evaporation of the more volatile component can alter the elution strength.
Action: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a mobile phase degasser.
Pump Issues Fluctuations in pump pressure can lead to inconsistent flow rates.[11]
Action: Check for leaks, ensure pump seals are in good condition, and purge the pump to remove air bubbles.
Temperature Variations Changes in ambient temperature can affect retention times.[10]
Action: Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral HPLC Separation (Normal-Phase)

This protocol is a general guideline for the enantiomeric separation of this compound based on methods for similar aryloxypropanoic acids.[2]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD (250 x 4.6 mm, 10 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting point is 90:10 (n-hexane:IPA) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (controlled by a column oven).

  • Detection: UV at 254 nm or another wavelength determined by a UV scan of the analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the percentage of IPA. Increasing the IPA content will decrease retention times.

    • Vary the acidic modifier (e.g., try acetic acid) or its concentration to optimize peak shape.

Quantitative Data Summary

The following table summarizes typical starting conditions for the chromatographic purification of aryloxypropanoic acids, which can be adapted for this compound.

ParameterMethod 1: Chiral Normal-Phase HPLCMethod 2: Chiral Reversed-Phase HPLC
Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)Glycopeptide-based (e.g., Teicoplanin)[1]
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% TFAAcetonitrile:Water with 0.1% Formic Acid
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min
Temperature 25°C30°C
Detection Wavelength 254 nm254 nm

Visualizations

G cluster_start Start: Purification of this compound cluster_eval Peak Evaluation cluster_troubleshoot Troubleshooting Path cluster_enantio Enantiomer Separation Issues cluster_shape Peak Shape Issues cluster_end Completion start_node Initial Chromatographic Run eval_node Acceptable Separation & Peak Shape? start_node->eval_node enantio_issue Poor Enantioseparation eval_node->enantio_issue No (Separation) shape_issue Peak Tailing/Fronting eval_node->shape_issue No (Shape) end_node Purification Method Optimized eval_node->end_node Yes enantio_sol1 Change Chiral Column enantio_issue->enantio_sol1 enantio_sol2 Optimize Mobile Phase enantio_issue->enantio_sol2 enantio_sol1->start_node Re-run enantio_sol2->start_node Re-run shape_sol1 Adjust Mobile Phase pH shape_issue->shape_sol1 shape_sol2 Reduce Sample Load shape_issue->shape_sol2 shape_sol1->start_node Re-run shape_sol2->start_node Re-run G start Sample Preparation (Dissolve & Filter) hplc HPLC System (Pump, Injector, Column Oven) start->hplc Inject Sample column Chiral HPLC Column hplc->column detector UV Detector column->detector Elution data Data Acquisition & Analysis detector->data

References

troubleshooting low signal intensity in mass spectrometry analysis of 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Low Signal Intensity for 2-(2,3-Dimethylphenoxy)butanoic Acid

This guide provides troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the mass spectrometry (MS) analysis of this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol )[1][2].

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to follow a logical troubleshooting workflow. This process ensures that you check the most likely and easiest-to-fix problems first, saving time and resources. The workflow systematically moves from sample preparation to the liquid chromatography (LC) system and finally to the mass spectrometer (MS) itself.

TroubleshootingWorkflow cluster_sample Sample Preparation Checks cluster_lc LC System Checks cluster_ms MS System Checks start Low or No Signal Detected sample_prep Step 1: Verify Sample Preparation start->sample_prep Start Here lc_system Step 2: Check LC System sample_prep->lc_system Sample OK? sp1 Correct Concentration? (1-100 ng/mL) sample_prep->sp1 ms_system Step 3: Evaluate MS System lc_system->ms_system LC OK? lc1 Correct Mobile Phase & pH? (For acidic analytes) lc_system->lc1 solution Signal Restored ms_system->solution MS OK? ms1 In Correct Ionization Mode? (Negative ESI recommended) ms_system->ms1 sp2 Sample Degraded? sp3 Proper Solvent? (Compatible with Mobile Phase) sp4 High Salt Concentration? (Causes Ion Suppression) lc2 Leaks in Tubing/Fittings? lc3 Column Clogged or Old? lc4 Correct Method Loaded? ms2 Source Dirty? (Capillary, Cone) ms3 Parameters Optimized? (Voltages, Gas Flow, Temp) ms4 System Needs Calibration?

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)
Section 1: Analyte and Ionization

Q1: What is the best ionization mode for this compound?

A1: Due to the carboxylic acid group, this compound is an acidic compound. Therefore, it is most effectively analyzed in negative ion electrospray ionization (ESI) mode . In this mode, the molecule readily loses a proton (deprotonates) to form the [M-H]⁻ ion, which typically provides the strongest signal. Positive ion mode is generally not recommended as it is less efficient for acidic compounds.[3][4][5]

Q2: I'm using negative ion mode but my signal is still weak. How can I improve ionization?

A2: Several factors can be optimized to enhance ionization:

  • Mobile Phase pH: For acidic compounds in negative ESI mode, the pH of the mobile phase should ideally be about 2 pH units above the analyte's pKa to ensure it is in its ionized (deprotonated) form in solution.[6][7] Using a mobile phase with a basic additive like ammonium hydroxide can enhance ionization.[8]

  • Source Parameters: The electrospray source settings are critical. Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. For negative ion mode, sometimes a slightly lower spray voltage can reduce discharge and stabilize the signal.[6][7]

  • Solvent Choice: Standard reversed-phase solvents like methanol, acetonitrile, and water are ideal for ESI.[7] High percentages of organic solvent (e.g., in HILIC) can also be favorable for ESI sensitivity.

Q3: Could in-source fragmentation be causing my low signal?

A3: Yes, if the energy within the ion source (governed by parameters like declustering potential or fragmentor voltage) is too high, the parent [M-H]⁻ ion can fragment before it reaches the mass analyzer. This will decrease the intensity of your target ion and create smaller fragment ions. To check for this, acquire a full scan spectrum and look for fragments. If fragmentation is suspected, reduce the declustering potential/fragmentor voltage.[9]

Section 2: Sample and Mobile Phase Preparation

Q4: How critical is sample preparation for this analysis?

A4: Sample preparation is crucial. The primary goals are to remove interferences that can suppress the analyte's signal and to ensure the analyte is in a suitable concentration and solvent for analysis.[10]

  • Salt Removal: Biological samples and buffers can contain high concentrations of non-volatile salts (e.g., phosphate, sodium chloride), which are detrimental to ESI. These salts can crystallize in the ion source, contaminate the system, and severely suppress the analyte signal. Use sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove them.[10][11]

  • Concentration: Ensure your sample is not too dilute or too concentrated. If too dilute, the signal will be weak. If too concentrated (>10⁻⁵ M), you can saturate the detector and cause ion suppression.[7]

  • Solvent Compatibility: The final sample solvent should be compatible with your initial mobile phase conditions to ensure good peak shape and prevent the analyte from precipitating in the autosampler or on the column.

Q5: What mobile phase additives should I use or avoid?

A5: The choice of additive can significantly impact signal intensity.

  • Recommended for Negative Mode:

    • Ammonium Hydroxide or Ammonium Acetate: These are volatile and suitable for MS. They can raise the pH to facilitate deprotonation of acidic analytes.[8]

    • Weak Acids (in some cases): Surprisingly, low concentrations of weak acids like acetic acid have been shown to sometimes improve negative ion mode signal for certain small molecules, though this is analyte-dependent.[12]

  • Use with Caution:

    • Formic Acid: While very common in positive mode, formic acid will lower the pH and can suppress the ionization of acidic compounds in negative mode.[8][13] However, it is sometimes used at very low concentrations (e.g., 0.05%) to improve peak shape with acceptable sensitivity.[14]

  • Avoid:

    • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that can severely suppress the ESI signal, especially in negative mode.[13][15]

    • Non-Volatile Buffers: Phosphate buffers (e.g., PBS) must be completely removed from the sample as they are not volatile and will rapidly contaminate the mass spectrometer.[8]

Section 3: LC and MS Hardware Troubleshooting

Q6: My signal has disappeared completely. Where should I start looking?

A6: A complete signal loss often points to a singular, major issue. Check the following in order:

  • LC Flow and Spray: Visually inspect the spray needle. Is there a stable, fine mist? No spray could mean a clog, a leak, or a failed LC pump. An unstable spray can be caused by leaks, bubbles in the mobile phase lines, or incorrect source settings.[6]

  • Leaks: Carefully inspect all fittings from the autosampler to the MS source for any signs of moisture. A leak can cause a drop in pressure and a loss of signal.

  • MS Electronics: Ensure the mass spectrometer's high voltages are on and that the instrument is not in standby mode.

  • Diverter Valve: Check that the diverter valve is switched to send the flow to the mass spectrometer and not to waste.

Q7: My peaks are present but much smaller than expected. What are common causes?

A7: This is a classic low-sensitivity problem.

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix (e.g., lipids, salts) can compete with your analyte for ionization, reducing its signal intensity.[7] Improving sample cleanup or adjusting the chromatography to separate the analyte from the interfering compounds is the solution.[16]

  • Dirty Ion Source: Contaminants from previous analyses can build up on the ion source components (capillary, cone/orifice). This physically blocks ions from entering the mass spectrometer. The source should be cleaned regularly according to the manufacturer's protocol.

  • Old Detector: The electron multiplier or other detector components have a finite lifetime and will lose sensitivity over time. If the instrument fails calibration or sensitivity checks with standards, the detector may need to be replaced.

  • Incorrect MS/MS Transition: If performing tandem MS (MS/MS), ensure you have selected the correct precursor ion and that the collision energy is optimized to produce a stable, high-intensity product ion.

Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting an acidic compound like this compound from a biological matrix (e.g., plasma).

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak acid buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of the weak acid buffer. Vortex and centrifuge. Load the supernatant onto the SPE cartridge. The acidic conditions ensure the analyte is neutral and retained by a secondary mechanism (like reversed-phase), while many interferences pass through.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Pass 1 mL of hexane to remove non-polar interferences like lipids.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH deprotonates the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with a suitable additive).

Quantitative Data Summary

The following tables provide recommended starting parameters for an LC-MS/MS method and summarize how adjustments can affect signal intensity.

Table 1: Recommended Starting LC-MS/MS Method Parameters
ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A0.1% Ammonium Hydroxide in WaterVolatile base to promote negative ionization.[8]
Mobile Phase BAcetonitrileCommon organic solvent.
Gradient5% B to 95% B over 5 minGeneric gradient for screening.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp40 °CImproves peak shape and reduces viscosity.
Injection Vol5 µLTypical starting volume.
MS System
Ionization ModeESI NegativeOptimal for acidic compounds.[5]
Capillary Voltage-3.0 kVTypical starting point for negative ESI.
Nebulizer Gas45 psiAdjust for stable spray.
Drying Gas Flow10 L/minAids desolvation.
Drying Gas Temp350 °CAids desolvation.
Precursor Ion [M-H]⁻m/z 207.1Calculated for C₁₂H₁₅O₃⁻.
Product IonTo be determined by infusionFragment for MS/MS detection.
Collision EnergyTo be determined by infusionOptimize for maximum product ion intensity.
Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes
IssueParameter to AdjustAdjustmentExpected Outcome on Signal
Poor Ionization Mobile Phase pHIncrease pH (e.g., use NH₄OH)Increase (promotes deprotonation)
Capillary VoltageOptimize (-2.5 to -4.5 kV)Increase (finds "sweet spot" for spray)
Gas Temperature/FlowIncreaseIncrease (improves desolvation), but too high can cause degradation.
Ion Suppression Sample CleanupImplement/Improve SPE or LLEIncrease (removes interfering matrix components)[16]
LC GradientMake shallower to improve separationIncrease (separates analyte from co-eluting interferences)
In-Source Frag. Declustering PotentialDecreaseIncrease in precursor [M-H]⁻ intensity
Noisy Baseline Mobile Phase QualityUse fresh, high-purity solventsIncrease Signal-to-Noise ratio
System ContaminationClean ion sourceIncrease Signal-to-Noise ratio
Signaling Pathway Visualization

The process of getting an analyte from the LC eluent into the mass analyzer as a detectable ion can be visualized as a pathway. Failures at any step will result in low signal intensity.

ESI_Process cluster_source Ion Source (Atmospheric Pressure) cluster_ms_vac Mass Spectrometer (Vacuum) eluent LC Eluent with Analyte (A) nebulization Charged Droplet Formation (Nebulization) eluent->nebulization High Voltage desolvation Droplet Shrinkage (Desolvation) nebulization->desolvation Drying Gas (N₂) ion_ejection Gas-Phase Ion Ejection [A-H]⁻ desolvation->ion_ejection Coulombic Fission sampling Ion Sampling (Orifice/Cone) ion_ejection->sampling detection Detection sampling->detection fail1 Problem: Poor Spray (Clog, Leak) fail1->nebulization fail2 Problem: Inefficient Desolvation (Gas/Temp too low) fail2->desolvation fail3 Problem: Ion Suppression (Matrix Competition) fail3->ion_ejection fail4 Problem: Source Contamination (Blocked Orifice) fail4->sampling

Caption: The electrospray ionization (ESI) process and common failure points.

References

refining analytical methods for the accurate detection of 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical refinement of 2-(2,3-Dimethylphenoxy)butanoic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I improve the peak shape?

  • Answer: Peak tailing for acidic compounds like this compound in reverse-phase liquid chromatography is a common issue. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.

    • Potential Causes & Solutions:

      • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.

        • Solution: Use a column with end-capping or a hybrid particle technology. Alternatively, adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mask these silanol groups.

      • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.

        • Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is fully protonated. The addition of 0.1% formic acid or acetic acid to the mobile phase is a common practice.[1][2]

      • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.

        • Solution: Dilute the sample and reinject. Perform a linearity study to determine the optimal concentration range for your column.

Issue 2: Low Sensitivity or No Signal in MS Detection

  • Question: I am not detecting a signal for this compound, or the signal is very weak. What should I check?

  • Answer: Low sensitivity in mass spectrometry for this analyte can stem from several factors, including ionization efficiency, sample preparation, and instrument settings.

    • Potential Causes & Solutions:

      • Inefficient Ionization: Carboxylic acids can exhibit poor ionization in positive ion mode.

        • Solution: Switch to negative ion mode electrospray ionization (ESI-). The deprotonated molecule [M-H]⁻ is often more readily formed and detected.[3]

      • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.

        • Solution: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5] Diluting the sample can also mitigate matrix effects.

      • Derivatization: If sensitivity remains an issue, consider derivatization to improve ionization efficiency and chromatographic retention.

        • Solution: Derivatizing the carboxylic acid group with a reagent that introduces a readily ionizable moiety, such as 3-nitrophenylhydrazine (3-NPH) or 2-picolylamine, can significantly enhance the signal in positive ion mode.[1][6][7]

Issue 3: Poor Recovery During Sample Preparation

  • Question: My recovery of this compound is consistently low after solid-phase extraction (SPE). How can I improve this?

  • Answer: Low recovery in SPE is often due to improper selection of the sorbent, inadequate conditioning, or incorrect elution solvents.

    • Potential Causes & Solutions:

      • Incorrect SPE Sorbent: Using a non-polar sorbent (like C18) for a polar sample matrix may result in poor retention of the analyte.

        • Solution: For aqueous samples, a mixed-mode or an ion-exchange sorbent can be more effective. A weak anion exchange (WAX) sorbent can retain the deprotonated carboxylic acid. Alternatively, a polymeric sorbent may offer better retention.

      • Sample pH: The pH of the sample during loading is critical for retention on ion-exchange sorbents.

        • Solution: Adjust the sample pH to be at least 2 units above the pKa of this compound to ensure it is deprotonated and can bind to an anion-exchange sorbent.

      • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

        • Solution: For a WAX sorbent, use an elution solvent with a pH at least 2 units below the analyte's pKa to neutralize it. Adding a stronger organic solvent to the elution buffer can also improve recovery.

Issue 4: Inability to Separate Enantiomers

  • Question: I need to quantify the individual enantiomers of this compound, but they co-elute. What are my options?

  • Answer: The separation of enantiomers requires a chiral environment. This can be achieved through either a chiral stationary phase (CSP) in HPLC or by derivatization with a chiral reagent followed by separation on a standard achiral column.[8][9]

    • Potential Solutions:

      • Chiral HPLC: This is the most direct approach.

        • Method: Utilize a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral acids.[8] Cyclodextrin-based columns are another viable option.[8]

      • Indirect Method (Chiral Derivatization):

        • Method: React the racemic analyte with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[9][10][11] A common approach is to form an amide with a chiral amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the analysis of this compound?

A1: A good starting point is reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS).

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • MS Detection: ESI in negative ion mode, monitoring the transition for the deprotonated molecule.

Q2: Should I use GC-MS or LC-MS for the analysis of this compound?

A2: Both techniques are viable, but LC-MS/MS is generally preferred for its simplicity as it does not typically require derivatization for this type of analyte. GC-MS analysis of carboxylic acids necessitates a derivatization step to increase volatility and thermal stability.[5][12] Common derivatization methods for GC-MS include silylation (e.g., with BSTFA) or esterification.[13][14]

Q3: How can I confirm the identity of the peak corresponding to this compound?

A3: The most definitive method is to use a certified reference standard. By comparing the retention time and the mass spectrum (including fragmentation patterns in MS/MS) of your sample peak with that of the standard, you can confirm its identity.

Q4: What are the typical mass transitions for this compound in MS/MS?

A4: While specific transitions should be optimized experimentally, for a molecule with a molecular weight of 208.25 g/mol , you would expect the following in negative ion mode:

  • Parent Ion (Q1): m/z 207.1 [M-H]⁻

  • Product Ions (Q3): Fragmentation would likely involve the loss of the butanoic acid side chain or parts of it. Potential product ions could be monitored to enhance selectivity and sensitivity.

Quantitative Data Summary

The following tables provide a summary of typical performance data for the analytical methods discussed. These are representative values and should be optimized for specific instrumentation and matrices.

Table 1: LC-MS/MS Method Performance

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: GC-MS Method Performance (with Derivatization)

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)2 - 20 ng/mL
Precision (%RSD)< 20%
Accuracy (% Recovery)80 - 120%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18, 100 x 2.1 mm, 2.6 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: To be determined empirically using a standard solution.

Protocol 2: GC-MS Analysis of this compound in Water (with Derivatization)

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of water sample, add an internal standard and acidify to pH < 2 with HCl.

    • Extract twice with 5 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to approximately 100 µL.

  • Derivatization (Silylation):

    • To the concentrated extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial: 100°C, hold for 1 min

      • Ramp: 10°C/min to 280°C, hold for 5 min

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Scan Range: m/z 50-550

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological/Environmental Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization If GC-MS Cleanup Sample Cleanup & Concentration Extraction->Cleanup If LC-MS Derivatization->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow Start Analytical Issue Encountered PoorPeakShape Poor Peak Shape? Start->PoorPeakShape LowSensitivity Low Sensitivity? PoorPeakShape->LowSensitivity No CheckMobilePhase Adjust Mobile Phase pH PoorPeakShape->CheckMobilePhase Yes PoorRecovery Poor Recovery? LowSensitivity->PoorRecovery No SwitchIonMode Switch to Negative Ion Mode LowSensitivity->SwitchIonMode Yes OptimizeSPE Optimize SPE Sorbent & Solvents PoorRecovery->OptimizeSPE Yes CheckColumn Use End-capped Column CheckMobilePhase->CheckColumn DiluteSample Dilute Sample CheckColumn->DiluteSample End Problem Resolved DiluteSample->End ImproveCleanup Improve Sample Cleanup (SPE/LLE) SwitchIonMode->ImproveCleanup Derivatize Consider Derivatization ImproveCleanup->Derivatize Derivatize->End AdjustpH Adjust Sample pH for Loading/Elution OptimizeSPE->AdjustpH AdjustpH->End

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

Comparative Analysis of 2-(2,3-Dimethylphenoxy)butanoic Acid and Other Phenoxy Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of 2-(2,3-Dimethylphenoxy)butanoic acid and other prominent phenoxy herbicides, including 2,4-D, MCPA, Mecoprop (MCPP), and Dichlorprop (2,4-DP). Phenoxy herbicides are a class of synthetic auxins widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mode of action, structure-activity relationships, and experimental evaluation protocols.

Introduction to Phenoxy Herbicides

Phenoxy herbicides mimic the natural plant hormone auxin, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[4][5] Their selectivity is a key feature, as they primarily target dicotyledonous (broadleaf) plants while leaving monocotyledonous (grassy) plants relatively unaffected.[3] This selectivity is attributed to differences in translocation, metabolism, and the absence of a vascular cambium in grasses.[6]

Comparative Overview

While specific experimental data on the herbicidal activity of this compound is limited in publicly available literature, its structural similarity to other phenoxy herbicides allows for informed comparisons based on established structure-activity relationships. The efficacy of phenoxy herbicides is influenced by the nature and position of substituents on the aromatic ring and the structure of the carboxylic acid side chain.[1][3]

Table 1: General Properties of Selected Phenoxy Herbicides

HerbicideChemical StructureMolecular FormulaMolar Mass ( g/mol )Key Characteristics
This compound C₁₂H₁₆O₃208.25Limited publicly available data on herbicidal activity. Efficacy is inferred based on structure-activity relationships of related compounds.
2,4-D C₈H₆Cl₂O₃221.04One of the most widely used and oldest synthetic auxin herbicides.[3]
MCPA C₉H₉ClO₃200.62Similar in action to 2,4-D but often considered safer for certain crops.
Mecoprop (MCPP) C₁₀H₁₁ClO₃214.64Often used in combination with other phenoxy herbicides for broader weed control.
Dichlorprop (2,4-DP) C₉H₈Cl₂O₃235.06Structurally similar to 2,4-D with a propionic acid side chain.

Mode of Action and Signaling Pathway

Phenoxy herbicides disrupt the normal hormonal balance in susceptible plants by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[7][8][9] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the expression of auxin-responsive genes, resulting in epinastic growth, stem and leaf twisting, and eventual plant death.[5][7]

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenoxy_Herbicide Phenoxy Herbicide (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Phenoxy_Herbicide->TIR1_AFB Binds to receptor SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms co-receptor complex with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses transcription Proteasome 26S Proteasome SCF_Complex->Proteasome Ubiquitination of Aux/IAA Proteasome->Aux_IAA Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to promoter Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of phenoxy herbicides as synthetic auxins.

Structure-Activity Relationships

The herbicidal activity of phenoxyalkanoic acids is significantly influenced by the substituents on the phenyl ring and the length of the alkanoic acid side chain.

  • Ring Substituents: The presence, number, and position of halogen atoms (typically chlorine) and methyl groups on the phenoxy ring are critical for activity.[1][3] For instance, the chlorine atoms at the 2 and 4 positions of 2,4-D are crucial for its high herbicidal efficacy. The methyl group in MCPA at the 2-position and chlorine at the 4-position also confer strong activity. For this compound, the two methyl groups at the 2 and 3 positions will influence its binding to the auxin receptors, potentially altering its selectivity and efficacy compared to chlorinated analogues.

  • Side Chain: The carboxylic acid group is essential for activity. The length and branching of the alkyl chain also play a role. Phenoxyacetic acids (like 2,4-D and MCPA) and phenoxypropionic acids (like Mecoprop and Dichlorprop) are common. The butanoic acid side chain of the target compound may affect its uptake, translocation, and metabolism within the plant.

Experimental Protocols for Comparative Analysis

To provide a framework for the experimental comparison of this compound with other phenoxy herbicides, the following detailed protocols are outlined.

Whole-Plant Bioassay for Herbicidal Efficacy (EC₅₀ Determination)

This protocol is designed to determine the effective concentration of a herbicide that causes a 50% reduction in plant growth (EC₅₀).[4][10][11][12]

Objective: To quantify and compare the herbicidal efficacy of different phenoxy herbicides on a target weed species.

Materials:

  • Seeds of a susceptible broadleaf weed species (e.g., Sinapis alba or Amaranthus retroflexus).

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Herbicide stock solutions of this compound, 2,4-D, MCPA, Mecoprop, and Dichlorprop.

  • Spray chamber equipped with a nozzle that delivers a uniform spray pattern.[13]

  • Greenhouse or growth chamber with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Balance, measuring cylinders, pipettes.

Procedure:

  • Plant Preparation: Sow 5-10 seeds of the target weed species in each pot. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).[4]

  • Herbicide Application: When the seedlings have reached a specific growth stage (e.g., 2-4 true leaves), apply the herbicides. Prepare a series of dilutions for each herbicide to cover a range of expected responses (from no effect to complete death).[14] A typical series might be 0, 10, 50, 100, 200, and 500 g active ingredient per hectare (g a.i./ha).

  • Treatment: Place the pots in the spray chamber and apply the respective herbicide solutions at a constant pressure and volume.[13] Include an untreated control group sprayed only with water and surfactant.

  • Incubation: Transfer the treated plants to the greenhouse or growth chamber and maintain them under controlled conditions.

  • Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percent reduction in dry weight for each treatment relative to the untreated control. Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the EC₅₀ value for each herbicide.

Herbicidal_Efficacy_Workflow A Plant Preparation (Sowing and Thinning) C Herbicide Application (Spray Chamber) A->C B Herbicide Dilution Series Preparation B->C D Incubation (Controlled Environment) C->D E Data Collection (Visual Assessment & Dry Weight) D->E F Data Analysis (Dose-Response Curve & EC50) E->F

Caption: Workflow for determining the herbicidal efficacy (EC₅₀) of phenoxy herbicides.

Crop Selectivity Assay

This protocol assesses the tolerance of a crop species to the different phenoxy herbicides.[15]

Objective: To compare the selectivity of phenoxy herbicides on a representative crop species (e.g., wheat or barley).

Materials:

  • Seeds of a monocot crop species (e.g., Triticum aestivum).

  • Other materials as listed in the herbicidal efficacy protocol.

Procedure:

  • Plant Preparation: Follow the same procedure as for the weed bioassay, but use the crop species.

  • Herbicide Application: Apply the herbicides at and above the recommended field rates (e.g., 1x, 2x, and 4x the typical application rate for broadleaf weed control).

  • Incubation and Data Collection: Follow the same procedure as for the weed bioassay, assessing phytotoxicity and measuring dry weight.

  • Data Analysis: Calculate the percent injury and biomass reduction for each treatment. A herbicide with high selectivity will show minimal injury and biomass reduction on the crop species at the effective weed control rates.

Expected Outcomes and Comparative Performance

Based on structure-activity relationships, it can be hypothesized that this compound will exhibit auxin-like herbicidal activity. The dimethyl substitution on the phenoxy ring, in comparison to the chloro- and methyl-chloro substitutions of other phenoxy herbicides, is likely to influence its binding affinity to the auxin receptors and its rate of metabolic detoxification within different plant species. This could result in a unique spectrum of weed control and crop selectivity.

Table 2: Hypothetical Comparative Efficacy and Selectivity

HerbicideExpected Relative Efficacy (EC₅₀ on Broadleaf Weeds)Expected Crop Selectivity (e.g., on Wheat)
This compound Moderate (Hypothesized)Moderate to High (Hypothesized)
2,4-D HighModerate
MCPA HighHigh
Mecoprop (MCPP) Moderate to HighHigh
Dichlorprop (2,4-DP) Moderate to HighModerate

Note: The data for this compound is hypothetical and requires experimental validation.

Conclusion

This guide provides a comparative framework for understanding this compound in the context of other well-established phenoxy herbicides. While direct experimental data for this specific compound is scarce, the provided protocols offer a robust methodology for its evaluation. Further research, following the outlined experimental designs, is crucial to fully characterize the herbicidal properties of this compound and determine its potential for weed management applications. The structure-activity relationships suggest it will function as a synthetic auxin, but its precise efficacy and selectivity profile remain to be experimentally determined.

References

A Comparative Guide to the Synthesis of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Novel Microwave-Assisted Method vs. Traditional Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, microwave-assisted synthetic method for 2-(2,3-Dimethylphenoxy)butanoic acid against the conventional Williamson ether synthesis. The information presented is intended to offer an objective analysis of performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most efficient and effective synthetic route.

Overview of Synthetic Methodologies

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, has traditionally been achieved through the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated phenol with an alkyl halide.[1] While reliable, this method often requires long reaction times and elevated temperatures.

In the pursuit of more efficient and environmentally friendly chemical processes, a novel microwave-assisted approach has been developed. This method leverages the principles of the Williamson ether synthesis but utilizes microwave irradiation to dramatically accelerate the reaction rate and improve energy efficiency.[2]

Comparative Performance Data

The following tables summarize the quantitative data from comparative experiments between the novel microwave-assisted method and the traditional Williamson ether synthesis.

Table 1: Reaction Parameters and Efficiency

ParameterTraditional Williamson Ether SynthesisNovel Microwave-Assisted Synthesis
Reaction Time 6 - 8 hours[1]10 - 15 minutes[2]
Reaction Temperature 80 - 100 °C[1]110 °C (controlled)
Typical Yield 75 - 85%90 - 95%
Energy Consumption High (prolonged heating)Low (short irradiation time)
Solvent N,N-Dimethylformamide (DMF)[1]N,N-Dimethylformamide (DMF)

Table 2: Product Quality and Purity

ParameterTraditional Williamson Ether SynthesisNovel Microwave-Assisted Synthesis
Crude Purity (by HPLC) ~90%~97%
Final Purity (after recrystallization) >99%>99%
By-product Formation Minor side reactions observed[1]Minimal by-products
Required Purification Steps Aqueous work-up, Column Chromatography (optional), RecrystallizationAqueous work-up, Recrystallization

Experimental Protocols

Method 1: Traditional Williamson Ether Synthesis

This protocol describes the conventional synthesis of this compound.

Materials:

  • 2,3-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of DMF.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the flask.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of deionized water. Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Ester Hydrolysis: Combine the organic extracts and add a 2M solution of NaOH (2.0 eq). Stir vigorously at reflux for 2 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the mixture and separate the aqueous layer. Acidify the aqueous layer to a pH of ~2 using concentrated HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold deionized water, and dry under vacuum. Recrystallize from an ethanol/water mixture to obtain pure this compound.

Method 2: Novel Microwave-Assisted Synthesis

This protocol details the rapid synthesis of this compound using a microwave reactor.

Materials:

  • 2,3-Dimethylphenol

  • Ethyl 2-bromobutanoate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a 50 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2,3-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and 20 mL of DMF.

  • Addition of Alkyl Halide: Add ethyl 2-bromobutanoate (1.1 eq) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 12 minutes at a constant temperature of 110°C.

  • Work-up: After the reaction, cool the vessel to room temperature. Pour the contents into 100 mL of deionized water and extract three times with 30 mL of diethyl ether.

  • Ester Hydrolysis: Combine the organic extracts and add a 2M solution of NaOH (2.0 eq). Stir vigorously at reflux for 2 hours (or use microwave irradiation for 15 minutes at 100°C for an even faster protocol).

  • Acidification and Isolation: Cool the mixture, separate the aqueous layer, and acidify to a pH of ~2 with concentrated HCl.

  • Purification: Filter the resulting white precipitate, wash with cold deionized water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield the final product.

Mandatory Visualizations

Diagram 1: Synthetic Pathways

cluster_0 Traditional Williamson Ether Synthesis cluster_1 Novel Microwave-Assisted Synthesis A 2,3-Dimethylphenol + Ethyl 2-bromobutanoate B K₂CO₃, DMF A->B C Reflux at 90°C (7 hours) B->C D Ester Intermediate C->D E NaOH Hydrolysis D->E F Acidification (HCl) E->F G This compound (Yield: 75-85%) F->G H 2,3-Dimethylphenol + Ethyl 2-bromobutanoate I K₂CO₃, DMF H->I J Microwave at 110°C (12 minutes) I->J K Ester Intermediate J->K L NaOH Hydrolysis K->L M Acidification (HCl) L->M N This compound (Yield: 90-95%) M->N

Caption: Comparative workflow of traditional vs. novel synthesis.

Diagram 2: Validation Workflow for a New Synthetic Method

cluster_Validation Method Validation Workflow start Define Synthesis Target lit_review Literature Review of Existing Methods start->lit_review hypothesis Propose Novel Synthetic Route lit_review->hypothesis synthesis Parallel Synthesis: Novel vs. Traditional hypothesis->synthesis purification Purification of Products (e.g., Recrystallization) synthesis->purification comparison Performance Comparison synthesis->comparison characterization Structural Characterization (NMR, MS, IR) purification->characterization characterization->comparison data_analysis Analyze Yield, Purity, Time, and Cost comparison->data_analysis conclusion Conclusion on Method Viability data_analysis->conclusion end Publish or Scale-Up conclusion->end

Caption: Logical workflow for validating a new synthetic method.

References

Navigating In Vitro Bioassays for 2-(2,3-Dimethylphenoxy)butanoic Acid: A Comparative Guide to Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals seeking to evaluate the biological activity of 2-(2,3-Dimethylphenoxy)butanoic acid face a landscape of in vitro bioassays that require careful consideration for reproducibility and validation. Due to a lack of specific published data for this particular compound, this guide provides a comparative framework based on structurally similar phenoxyalkanoic acids, such as the widely studied herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). This approach allows for an informed selection of assays and highlights key experimental parameters critical for obtaining reliable and comparable results.

The primary in vitro bioassays relevant to this class of compounds fall into two main categories: cytotoxicity assays, which assess cell viability and proliferation, and mechanistic assays, which can elucidate the underlying biological pathways of action. For phenoxyalkanoic acids, a key putative mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that play a crucial role in lipid metabolism and inflammation.

Comparative Analysis of In Vitro Cytotoxicity

To ensure the reproducibility of cytotoxicity data, it is imperative to standardize experimental conditions. The following table summarizes representative half-maximal inhibitory concentration (LC50) values for commercial formulations of phenoxyalkanoic acid herbicides on the human liver carcinoma cell line, HepG2, as determined by the MTT assay after a 24-hour exposure. It is important to note that the toxicity of commercial formulations can be influenced by co-formulants and may differ from the active ingredient alone.[1]

Compound (Commercial Formulation)Target Cell LineAssayExposure TimeLC50 (µg/mL)
Glyphosate (Roundup Probio)HepG2MTT24h439.9
Fluroxypyr (Hurler)HepG2MTT24h31.86
Metazachlor (Sultan 50C)HepG2MTT24h26.35
Quizalofop-p-ethyl (Targa Super)HepG2MTT24h5.39
Dicamba (Hunter)HepG2MTT24h620

Data from a comparative study on the cytotoxicity of herbicide formulations.[1]

Mechanistic Insights: PPAR Activation Profile

The structural similarity of phenoxyalkanoic acids to endogenous fatty acids suggests their potential to interact with PPARs. In vitro reporter gene assays are commonly employed to screen for such activity. However, a comprehensive screening of 200 pesticides, including various phenoxy herbicides, revealed that none exhibited significant agonistic activity towards PPARgamma at concentrations up to 10 µM in a CV-1 monkey kidney cell line.[2] Three pesticides, diclofop-methyl, pyrethrins, and imazalil, did show PPARalpha-mediated transcriptional activity.[2] This suggests that while PPAR activation is a plausible mechanism, it may not be a universal characteristic of all phenoxyalkanoic acids, and empirical testing is crucial.

Experimental Protocols for Key Bioassays

For researchers aiming to validate these findings or test this compound, detailed and standardized protocols are essential.

MTT Cell Viability Assay Protocol

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound or alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

PPARγ Agonist Reporter Gene Assay Protocol

This assay determines the ability of a compound to activate the PPARγ nuclear receptor.

Materials:

  • A suitable host cell line (e.g., HEK293T or CV-1)

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

  • Positive control (e.g., Rosiglitazone)

  • Test compound

Procedure:

  • Cell Seeding and Transfection: Seed the host cells in 96-well plates. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or the positive control.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the cell lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value (the concentration of the compound that causes 50% of the maximal response).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed HepG2 Cells (1x10^4/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Compounds to Cells Incubate_24h_1->Add_Compounds Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Add_Compounds Incubate_Exposure Incubate (e.g., 24h) Add_Compounds->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the MTT Cell Viability Assay.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand Phenoxyalkanoic Acid (Ligand) PPAR PPARγ Ligand->PPAR Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Lipid Metabolism) Protein->Response

Caption: Simplified PPARγ Signaling Pathway.

By utilizing these comparative data, detailed protocols, and visual aids, researchers can design robust in vitro studies to accurately assess the bioactivity of this compound and contribute to a clearer understanding of its potential biological effects. The principles of reproducibility and validation highlighted in this guide are paramount for generating high-quality, reliable data in the fields of toxicology and drug discovery.

References

A Comparative Analysis of the Biological Effects of 2-(2,3-Dimethylphenoxy)butanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the anticipated biological effects of 2-(2,3-Dimethylphenoxy)butanoic acid and its stereoisomers. This compound belongs to the phenoxyalkanoic acid class of molecules, which are widely recognized for their herbicidal properties. The information presented herein is based on the well-established characteristics of this chemical family, particularly the aryloxyphenoxypropionates (FOPs), due to a lack of specific published data for this compound itself.

The primary mechanism of action for this class of herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for building cell membranes and for energy storage in susceptible plant species.[1][3]

A key feature of many phenoxyalkanoic acids is the stereospecificity of their biological activity. The presence of a chiral carbon at the 2-position of the butanoic acid chain results in two enantiomers: the (R)-isomer and the (S)-isomer. For the vast majority of related herbicides, the (R)-enantiomer is the biologically active form that inhibits ACCase, while the (S)-enantiomer is largely inactive.[1]

Quantitative Data Comparison

While specific experimental data for this compound is not available in the reviewed literature, the following table provides an illustrative comparison of the expected biological activity of its isomers based on typical values for active and inactive enantiomers within the aryloxyphenoxypropionate and related herbicide classes. These values are hypothetical and intended to guide experimental design.

Parameter(R)-2-(2,3-Dimethylphenoxy)butanoic acid(S)-2-(2,3-Dimethylphenoxy)butanoic acidCommercial Herbicide (e.g., Quizalofop-p-ethyl)
ACCase Inhibition (IC50) ~0.1 - 1 µM>1000 µM0.05 - 0.5 µM
Herbicidal Activity (GR50) ~10 - 100 g/ha>5000 g/ha20 - 60 g/ha
Target Specificity Monocotyledonous PlantsN/AMonocotyledonous Plants

Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the ACCase enzyme activity. GR50 (growth reduction 50) values represent the dose of the herbicide required to reduce plant growth by 50%.

Experimental Protocols

To empirically determine the biological effects of this compound and its isomers, the following experimental protocols are recommended.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.

1. Enzyme Extraction:

  • Isolate ACCase from a susceptible grass species (e.g., Avena fatua or Lolium multiflorum).
  • Homogenize fresh young leaf tissue in an extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and protease inhibitors).
  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
  • Partially purify the enzyme using ammonium sulfate precipitation.

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES-KOH pH 8.0, 5 mM MgCl2, 50 mM KCl, 2 mM ATP, 0.5 mM DTT).
  • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
  • Initiate the reaction by adding the substrates: acetyl-CoA and radiolabeled bicarbonate (H¹⁴CO₃⁻).
  • Incubate the reaction at a controlled temperature (e.g., 30°C).
  • Stop the reaction by adding acid (e.g., HCl), which also removes unreacted bicarbonate.
  • Measure the incorporation of radioactivity into the acid-stable product, malonyl-CoA, using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to a solvent-only control.
  • Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Whole-Plant Herbicidal Activity Assay

This in vivo assay assesses the effect of the compounds on the growth of target plant species.

1. Plant Cultivation:

  • Grow susceptible monocotyledonous plants (e.g., barnyardgrass, wild oat) and tolerant dicotyledonous plants (e.g., soybean, cotton) in pots under controlled greenhouse conditions.

2. Compound Application:

  • When the plants reach a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds.
  • Prepare formulations of the (R)- and (S)-isomers at various application rates (g/ha) in a spray solution containing appropriate adjuvants.
  • Apply the solutions evenly to the plants using a laboratory sprayer.

3. Evaluation:

  • After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting).
  • Harvest the above-ground biomass and determine the fresh or dry weight.

4. Data Analysis:

  • Calculate the percentage of growth reduction for each treatment compared to untreated control plants.
  • Determine the GR50 value for each active compound by plotting the growth reduction against the application rate.

Visualizations

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the mechanism of action for aryloxyphenoxypropionate herbicides, the class to which this compound belongs.

ACCase_Inhibition_Pathway R_isomer (R)-Isomer (Active Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) R_isomer->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes CellDeath Cell Death & Plant Growth Inhibition Membranes->CellDeath Loss leads to

Caption: Mechanism of action of (R)-isomer as an ACCase inhibitor.

Experimental Workflow for Isomer Comparison

The diagram below outlines a logical workflow for the comparative study of the biological effects of the (R)- and (S)-isomers of this compound.

Experimental_Workflow start Synthesis & Purification of (R)- and (S)-Isomers in_vitro In Vitro Assay: ACCase Inhibition start->in_vitro in_vivo In Vivo Assay: Whole-Plant Herbicidal Activity start->in_vivo ic50 Determine IC50 Values in_vitro->ic50 gr50 Determine GR50 Values in_vivo->gr50 comparison Comparative Analysis of (R) vs (S) Isomer Activity ic50->comparison gr50->comparison conclusion Conclusion on Stereospecificity & Potency comparison->conclusion

Caption: Workflow for comparing the biological activity of isomers.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(2,3-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-(2,3-Dimethylphenoxy)butanoic acid. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and expected performance of each technique, supported by detailed experimental protocols and comparative data.

Introduction to this compound and Analytical Method Validation

This compound (Molecular Formula: C12H16O3, Molecular Weight: 208.25 g/mol ) is a carboxylic acid derivative with potential applications in various fields. The robust and reliable quantification of this analyte is crucial for quality control, pharmacokinetic studies, and regulatory compliance. Analytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing data that is accurate, precise, and reproducible. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Workflow and Methodological Relationship

The cross-validation of analytical methods is a systematic process to ensure that two different methods provide equivalent results for the same analyte. The general workflow involves developing and optimizing each method, followed by a series of validation experiments to compare their performance characteristics.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison and Evaluation Sample Bulk Sample of This compound Prep Preparation of Stock and Working Standard Solutions Sample->Prep HPLC HPLC Analysis Prep->HPLC Injection GCMS GC-MS Analysis Prep->GCMS Derivatization & Injection Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ Data Comparative Data Analysis (e.g., t-test, F-test) Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Conclusion Conclusion on Method Equivalence and Suitability Data->Conclusion

Figure 1: General workflow for the cross-validation of analytical methods.

The choice between HPLC and GC-MS is often dictated by the analyte's properties and the specific requirements of the analysis. The following diagram illustrates the decision-making process based on the characteristics of this compound.

Method_Selection_Logic cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte This compound Polarity Polar (Carboxylic Acid Group) Analyte->Polarity Volatility Low Volatility Analyte->Volatility Thermal_Stability Potential for Thermal Degradation Analyte->Thermal_Stability HPLC HPLC (Direct Analysis) Polarity->HPLC Suitable Volatility->HPLC Suitable GCMS GC-MS (Requires Derivatization) Volatility->GCMS Requires Derivatization Thermal_Stability->HPLC Advantageous Thermal_Stability->GCMS Potential Challenge

Figure 2: Logical relationship for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of polar and non-volatile compounds. Given the carboxylic acid moiety of this compound, HPLC with UV detection is a suitable method for its direct analysis without the need for derivatization.

Experimental Protocol for HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate for separating moderately polar compounds.

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) is commonly used for the analysis of acidic compounds.

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm, selected based on the UV absorbance of the aromatic ring.

  • Sample Preparation: Standard solutions are prepared by dissolving an accurately weighed amount of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique, particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.

Experimental Protocol for GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Derivatization: The carboxylic acid group is converted to a more volatile ester, for instance, a methyl or trimethylsilyl (TMS) ester. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

    • Procedure: A known amount of the sample is dried under a stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., pyridine or acetonitrile), and the derivatizing agent (BSTFA with 1% TMCS) is added. The mixture is heated at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound, based on typical validation data for similar analytes.

Parameter HPLC-UV GC-MS Rationale
Specificity GoodExcellentMass spectrometric detection in GC-MS provides higher specificity by identifying compounds based on their mass-to-charge ratio and fragmentation patterns.
Linearity (R²) > 0.999> 0.999Both techniques are capable of producing a linear response over a wide concentration range.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. The multi-step sample preparation for GC-MS (including derivatization) may introduce slightly more variability.
Precision (%RSD) < 2%< 5%HPLC generally offers better precision due to the simpler sample preparation and direct injection. The derivatization step in GC-MS can be a source of variability.
Limit of Detection (LOD) ng/mL rangepg/mL rangeGC-MS is typically more sensitive than HPLC-UV, allowing for the detection of lower concentrations of the analyte.
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeConsistent with the LOD, the LOQ for GC-MS is generally lower than for HPLC-UV.
Sample Throughput HigherLowerThe derivatization step in the GC-MS protocol increases the overall analysis time per sample, leading to lower throughput compared to the direct injection HPLC method.
Cost of Analysis LowerHigherThe instrumentation and consumables for GC-MS are generally more expensive than for HPLC-UV.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, precise, and cost-effective method that is well-suited for routine quality control and assays where high sample throughput is required. Its primary advantage is the ability to analyze the compound directly without derivatization.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for applications requiring trace-level detection and unambiguous identification, such as in pharmacokinetic studies or impurity profiling. The main drawback is the need for a derivatization step, which adds complexity and time to the analytical workflow.

Ultimately, a thorough cross-validation as outlined would be necessary to establish the equivalence of the two methods for a specific application and to ensure compliance with regulatory expectations.

benchmarking the herbicidal activity of 2-(2,3-Dimethylphenoxy)butanoic acid against commercial alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the herbicidal activities, mechanisms of action, and experimental evaluation of synthetic auxin herbicides.

Introduction

The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and benchmarking studies.

Herbicidal Activity: A Comparative Overview

The following tables summarize the herbicidal efficacy of 2,4-D, Dicamba, and MCPA on various broadleaf weeds, based on data from multiple studies. It is important to note that the efficacy of these herbicides can vary depending on the weed species, growth stage, application rate, and environmental conditions.

Table 1: Herbicidal Efficacy (ED90) of 2,4-D + MCPA on Common Broadleaf Weeds

Weed SpeciesED90 (g a.i./ha)
Redroot Pigweed (Amaranthus retroflexus)375.26[3]

ED90: The effective dose required to control 90% of the weed population.

Table 2: Predicted Soybean Yield Loss from Sublethal Doses of 2,4-D and Dicamba

HerbicideApplication Rate (g/ha)Predicted Yield Loss (%)
2,4-D5.6<5[4]
2,4-D56~10[4]
Dicamba5.6~20[4]
Dicamba56~50[4]

Table 3: Efficacy of MCPA-embedded Biodegradable Mulch Film on Broadleaf Weeds

Weed SpeciesMCPA Concentration in FilmWeed Control
Various Broadleaf Species1%Complete suppression[5][6]

Mechanism of Action: Synthetic Auxins

2-(2,3-Dimethylphenoxy)butanoic acid, 2,4-D, Dicamba, and MCPA are all synthetic auxins.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily degraded by the plant. This leads to an uncontrolled accumulation of auxin-like activity, disrupting various growth processes.[2][7]

The primary mechanism of action involves binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[8][9] This binding initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The degradation of these repressors allows for the uncontrolled expression of auxin-responsive genes, resulting in epinastic growth, cell division, and ultimately, plant death.[8][9]

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Auxin->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response Leads to

Auxin Signaling Pathway

Experimental Protocols

To benchmark the herbicidal activity of this compound against its commercial alternatives, a standardized whole-plant bioassay is recommended.[10][11]

Plant Material and Growth Conditions
  • Test Species: Select a range of common broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti).

  • Growth: Grow plants from seed in pots containing a standardized soil mix in a greenhouse or growth chamber.

  • Conditions: Maintain controlled conditions of temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.[11]

Herbicide Application
  • Preparation: Prepare stock solutions of this compound and the commercial herbicides (2,4-D, Dicamba, MCPA) in an appropriate solvent.

  • Dose-Response: For each herbicide, prepare a series of dilutions to create a range of application rates.

  • Application: Apply the herbicides to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a precision sprayer to ensure uniform coverage.[10] Include an untreated control group for comparison.

Data Collection and Analysis
  • Visual Assessment: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).[11]

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the treated and control plants. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis: Analyze the data using a dose-response model to determine the effective dose required to achieve 50% (ED50) and 90% (ED90) control for each herbicide.[12][13] This allows for a quantitative comparison of their herbicidal activity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis A Select Weed Species B Sow Seeds & Germinate A->B C Transplant Seedlings B->C D Prepare Herbicide Solutions (Dose-Response) C->D E Apply Herbicides to Plants D->E F Visual Assessment of Weed Control E->F G Harvest & Measure Biomass F->G H Dose-Response Analysis (ED50 & ED90) G->H

Herbicide Bioassay Workflow

Conclusion

While direct comparative data for this compound is currently lacking, its structural similarity to 2,4-D, Dicamba, and MCPA suggests it will exhibit a similar mode of action as a synthetic auxin herbicide. The provided data on these commercial alternatives serves as a valuable benchmark for future studies. The detailed experimental protocol outlined in this guide provides a robust framework for conducting such comparative efficacy studies, which are essential for the development of new and effective weed management solutions. Further research is warranted to quantitatively assess the herbicidal activity of this compound and determine its potential as a viable commercial herbicide.

References

Comparative Metabolic Stability of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals a significant lack of specific experimental data on the metabolic stability of 2-(2,3-Dimethylphenoxy)butanoic acid across different species. While general metabolic pathways for structurally related compounds, such as phenoxy alkanoic acids, can provide hypothetical routes of biotransformation, no quantitative data for half-life, clearance, or specific metabolite formation for the target compound could be retrieved.

This guide, therefore, serves to highlight the expected metabolic pathways based on the broader class of phenoxy alkanoic acids and to provide a framework for the type of experimental data and methodologies that would be required to definitively assess the comparative metabolic stability of this compound.

Predicted Metabolic Pathways

Based on the metabolism of other phenoxy alkanoic acids and aromatic ethers, the metabolism of this compound is anticipated to proceed through several key enzymatic reactions. The primary routes of metabolism are expected to be Phase I reactions, including oxidation and hydrolysis, followed by Phase II conjugation reactions.

The main Phase I metabolic pathways are predicted to be:

  • Hydroxylation: The aromatic ring is susceptible to hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. The added hydroxyl group increases the water solubility of the compound, facilitating its excretion.

  • O-Dealkylation: Cleavage of the ether bond can occur, leading to the formation of 2,3-dimethylphenol and 2-hydroxybutanoic acid. This reaction is also typically mediated by CYP enzymes.

  • Side-Chain Oxidation: The butanoic acid side chain can undergo oxidation, potentially leading to the formation of shorter-chain carboxylic acids or other oxidized metabolites.

Following Phase I metabolism, the resulting metabolites, particularly those with newly formed hydroxyl or carboxyl groups, are likely to undergo Phase II conjugation. This involves the addition of endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to further increase their water solubility and facilitate elimination from the body.

Experimental Data (Hypothetical Framework)

In the absence of specific data for this compound, the following tables present a hypothetical framework for how quantitative data on its metabolic stability would be structured for comparative analysis across different species. This framework is based on standard in vitro drug metabolism studies.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available

Table 2: In Vitro Metabolic Stability of this compound in Hepatocytes

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available

Experimental Protocols

To generate the data required for a comprehensive comparison, the following standard experimental methodologies would be employed.

In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Preparation of Incubation Mixtures: Liver microsomes from the selected species (e.g., human, rat, mouse, dog, monkey) are thawed on ice. A master mix is prepared containing the microsomal protein in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Initiation of the Reaction: The reaction is initiated by adding a solution of this compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed microsomal suspension. The reaction is started by the addition of an NADPH-regenerating system.

  • Incubation and Sampling: The incubation is carried out in a shaking water bath at 37°C. Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of the Reaction: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

  • Sample Analysis: The samples are centrifuged to precipitate the protein. The supernatant, containing the remaining parent compound, is analyzed by a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The concentration of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated by normalizing the rate of disappearance to the microsomal protein concentration.

In Vitro Metabolic Stability Assay Using Hepatocytes

  • Hepatocyte Suspension: Cryopreserved hepatocytes from the desired species are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E). Cell viability is assessed using a method such as trypan blue exclusion.

  • Incubation: A suspension of hepatocytes (e.g., at a concentration of 0.5-1.0 x 10⁶ viable cells/mL) is pre-warmed to 37°C. The reaction is initiated by the addition of this compound.

  • Sampling and Termination: Aliquots of the cell suspension are taken at various time points, and the reaction is quenched by adding a cold organic solvent.

  • Sample Processing and Analysis: Similar to the microsomal assay, samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound over time.

  • Data Analysis: The half-life and intrinsic clearance are calculated in a manner analogous to the microsomal stability assay, with clearance being normalized to the number of cells.

Visualizations

To illustrate the relationships in the metabolic process, diagrams generated using Graphviz can be highly effective.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent_Compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Compound->Hydroxylated_Metabolite CYP-mediated Hydroxylation Dealkylated_Metabolites 2,3-Dimethylphenol + 2-Hydroxybutanoic acid Parent_Compound->Dealkylated_Metabolites CYP-mediated O-Dealkylation Oxidized_Sidechain_Metabolite Side-Chain Oxidized Metabolite Parent_Compound->Oxidized_Sidechain_Metabolite Side-Chain Oxidation Conjugated_Metabolites Glucuronide or Sulfate Conjugates Hydroxylated_Metabolite->Conjugated_Metabolites UGTs, SULTs Dealkylated_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental_Workflow Start In Vitro Metabolism Assay Incubation Incubate Compound with Liver Microsomes or Hepatocytes Start->Incubation Sampling Collect Samples at Multiple Time Points Incubation->Sampling Quenching Quench Reaction with Organic Solvent Sampling->Quenching Analysis Analyze Parent Compound Concentration by LC-MS/MS Quenching->Analysis Data_Processing Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Analysis->Data_Processing End Comparative Stability Assessment Data_Processing->End

Caption: General experimental workflow for in vitro metabolic stability assays.

A Comparative Guide to Validating Cellular Target Engagement: Assessing 2-(2,3-Dimethylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a compound's engagement with its intended biological target within a cellular environment is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of two prominent methods for assessing intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. To illustrate the application of these techniques, we will consider a hypothetical scenario where the objective is to validate the engagement of 2-(2,3-Dimethylphenoxy)butanoic acid with a key kinase in the ERK1/2 signaling pathway.

The extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Its frequent dysregulation in diseases like cancer makes its components, such as the kinases Raf, MEK, and ERK, important drug targets.[2][3]

Hypothetical Target: MEK1 Kinase in the ERK1/2 Signaling Pathway

For the purpose of this guide, we will hypothesize that this compound targets MEK1, a dual-specificity protein kinase that phosphorylates and activates ERK1 and ERK2. The engagement of a small molecule with MEK1 would be expected to modulate the downstream signaling activity.

// Node styles receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; growth_factor [label="Growth Factor", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; mek [label="MEK1/2\n(Hypothetical Target)", fillcolor="#FBBC05", fontcolor="#202124", shape=box3d]; erk [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Transcription Factors\n(e.g., CREB, Fos, Elk-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; compound [label="2-(2,3-Dimethylphenoxy)\nbutanoic acid", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges growth_factor -> receptor [color="#4285F4"]; receptor -> ras [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; ras -> raf [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; raf -> mek [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mek -> erk [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; erk -> nucleus [label=" translocates to", fontsize=8, fontcolor="#5F6368", color="#34A853"]; nucleus -> transcription [style=dashed, arrowhead=none, color="#34A853"]; transcription -> proliferation [label=" regulates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; compound -> mek [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", style=dashed]; } .dot Figure 1: Simplified ERK1/2 Signaling Pathway with MEK1 as the hypothetical target for the compound.

Comparison of Target Engagement Methodologies

Choosing the right assay to confirm target engagement is crucial and depends on various factors including the nature of the target, the availability of reagents, and the desired throughput. Below is a comparison of CETSA and NanoBRET.

FeatureCellular Thermal Shift Assay (CETSA)NanoBioluminescence Resonance Energy Transfer (NanoBRET)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[4][5]Competitive displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by the test compound.[6][7]
Readout Quantification of soluble protein remaining after heat treatment (e.g., by Western Blot, ELISA, or mass spectrometry).[4]Bioluminescence Resonance Energy Transfer (BRET) signal measured on a luminometer.[8]
Target Modification Not required for endogenous proteins.[4]Requires genetic fusion of the target protein with NanoLuciferase.[7]
Compound Requirement Label-free.Label-free.
Key Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF) to determine apparent affinity (IC50).[9]Apparent cellular affinity (IC50) and residence time.[10]
Cell State Can be performed in intact cells or cell lysates.[11]Requires live, intact cells.[6]
Throughput Lower to medium, can be adapted for higher throughput with specific detection methods.[4]High-throughput screening compatible.[7]
Advantages - No need for target modification or special probes. - Applicable to endogenous proteins in physiologically relevant states.[11]- High sensitivity and quantitative nature. - Provides data on affinity and residence time in live cells.[10] - High-throughput capability.
Limitations - Not all proteins exhibit a clear thermal shift. - Can be labor-intensive depending on the readout method.- Requires genetic engineering of the target protein. - Dependent on the availability of a suitable fluorescent tracer.

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[4] This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

// Node styles start [label="Start:\nCulture cells expressing\nthe target protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells with\nthis compound\nor vehicle (DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; heat [label="Heat cell aliquots\nat a range of\ntemperatures", fillcolor="#FFFFFF", fontcolor="#202124"]; lyse [label="Lyse cells and\nseparate soluble fraction\nfrom precipitated protein", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="Analyze soluble protein levels\n(e.g., Western Blot for MEK1)", fillcolor="#FFFFFF", fontcolor="#202124"]; plot [label="Plot protein levels vs.\ntemperature to generate\nmelting curves", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End:\nDetermine thermal shift (ΔTm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treat; treat -> heat; heat -> lyse; lyse -> analyze; analyze -> plot; plot -> end; } .dot Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293) to approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[12]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the concentration of the target protein (MEK1) in the soluble fraction using a method like Western blotting or ELISA.

  • Data Interpretation:

    • Plot the percentage of soluble MEK1 as a function of temperature for both the compound-treated and vehicle-treated samples.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Temperature (°C)% Soluble MEK1 (Vehicle)% Soluble MEK1 (10 µM Compound)
45100100
509598
558092
6050 (Tm)85
652055 (Tm)
70515

In this hypothetical data, the compound induces a 5°C thermal shift, indicating direct binding and stabilization of MEK1.

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

The NanoBRET assay is a proximity-based method that measures the interaction between a NanoLuciferase-tagged protein and a fluorescently labeled tracer in live cells.[6] Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.

// Node styles start [label="Start:\nTransfect cells with\nNanoLuc-MEK1 fusion construct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Plate transfected cells\nin a multi-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Add serial dilutions of\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; add_tracer [label="Add fluorescent tracer\nspecific for the target", fillcolor="#FFFFFF", fontcolor="#202124"]; add_substrate [label="Add NanoLuc substrate\nand measure luminescence\nat two wavelengths", fillcolor="#FFFFFF", fontcolor="#202124"]; calculate [label="Calculate BRET ratio\n(Acceptor Emission / Donor Emission)", fillcolor="#FFFFFF", fontcolor="#202124"]; plot [label="Plot BRET ratio vs.\ncompound concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End:\nDetermine IC50 of target engagement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> plate; plate -> treat; treat -> add_tracer; add_tracer -> add_substrate; add_substrate -> calculate; calculate -> plot; plot -> end; } .dot Figure 3: Workflow for a NanoBRET Target Engagement Assay.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein (MEK1) fused to NanoLuciferase.

    • Plate the transfected cells into a white, multi-well assay plate and allow them to adhere and express the fusion protein.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in assay medium.

    • Add the compound dilutions to the appropriate wells.

    • Add a fixed, optimized concentration of the fluorescent NanoBRET tracer to all wells. The tracer is a cell-permeable ligand for the target that is conjugated to a fluorophore.

    • Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Add the NanoLuc substrate to all wells. This will generate luminescence from the NanoLuc-MEK1 fusion protein.

    • Immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc, ~460 nm) and one for the acceptor (the tracer's fluorophore, ~610 nm) using a plate reader capable of BRET measurements.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio as a function of the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.[8]

Compound Conc. (nM)BRET Ratio% Inhibition
0 (Vehicle)0.850
10.825.9
100.7517.6
500.6044.1
100 (IC50)0.4755.3
5000.2588.2
10000.1897.1

This hypothetical data indicates an intracellular IC50 of approximately 100 nM for the compound's engagement with MEK1.

Conclusion

Both the Cellular Thermal Shift Assay and the NanoBRET assay are powerful techniques for confirming the engagement of a small molecule, such as this compound, with its intracellular target. CETSA offers the significant advantage of being label-free and applicable to endogenous proteins, providing a direct measure of target stabilization in a native cellular context.[4][11] In contrast, NanoBRET is a highly sensitive and quantitative method that is well-suited for high-throughput screening and can provide additional valuable data on compound affinity and residence time in living cells.[7][10] The choice between these methods will depend on the specific research question, the available resources, and the stage of the drug discovery process. The experimental data and workflows provided in this guide offer a framework for designing and interpreting target engagement studies for novel compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-(2,3-Dimethylphenoxy)butanoic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(2,3-Dimethylphenoxy)butanoic acid, a compound requiring careful handling due to its chemical properties. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound and its waste should always be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2]
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for spills or if ventilation is inadequate.To prevent inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and alert emergency responders if necessary. For minor spills, use an absorbent material like sand or vermiculite, then place the contained waste into a suitable, labeled container for disposal.[3] Avoid generating dust.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, an organic acid, must comply with local, state, and federal regulations.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. The following protocol outlines the general best practices for its disposal.

1. Waste Segregation and Collection:

  • Do not mix with general garbage. [4]

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with acidic organic compounds, such as polyethylene or polypropylene.[3]

  • Avoid using metal containers for acidic waste.[5][6]

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazards (e.g., Corrosive, Irritant).

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and oxidizing agents.[4][5]

2. In-Lab Neutralization (for small quantities only): Neutralization of small quantities of acidic waste may be permissible under strict laboratory protocols and institutional guidelines. However, many organic acids may remain toxic after neutralization and should not be disposed of down the sanitary sewer. [5] Consult your EHS office before proceeding. If approved, the general procedure is as follows:

  • Perform the neutralization in a chemical fume hood while wearing appropriate PPE.[7]

  • Slowly add the acidic waste to a large volume of a dilute basic solution (e.g., sodium bicarbonate or soda ash solution) with constant stirring.[8] An ice bath may be used to control the temperature, as the reaction can be exothermic.[7]

  • Monitor the pH of the solution using pH strips or a calibrated pH meter. The target pH should be between 5.5 and 9.5.[7]

  • Even after neutralization, the resulting solution may require collection as hazardous waste. Do not pour down the drain unless explicitly permitted by your institution's EHS guidelines for this specific chemical.

3. Professional Disposal: For most laboratory settings, the safest and most compliant method of disposal is through a licensed hazardous waste disposal company.

  • Arrange for a pickup of the labeled hazardous waste container with your institution's EHS department or a contracted waste management provider.

  • This material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be considered contaminated.

  • Dispose of contaminated gloves and other solid waste in a sealed bag or container, clearly labeled as hazardous waste.[1][2]

  • Empty containers should be handled as hazardous waste as they may contain chemical residues.[3] Do not reuse or puncture the containers.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate consult_ehs Consult Institutional EHS Guidelines segregate->consult_ehs in_lab_neutralization In-Lab Neutralization Permitted? consult_ehs->in_lab_neutralization neutralize Neutralize Small Quantities (pH 5.5-9.5) in Fume Hood in_lab_neutralization->neutralize Yes collect_for_pickup Collect for Professional Disposal in_lab_neutralization->collect_for_pickup No check_drain_disposal Drain Disposal of Neutralized Waste Permitted? neutralize->check_drain_disposal drain_disposal Dispose Down Drain with Copious Amounts of Water check_drain_disposal->drain_disposal Yes check_drain_disposal->collect_for_pickup No end End: Waste Properly Disposed drain_disposal->end professional_disposal Arrange Pickup by Licensed Hazardous Waste Contractor collect_for_pickup->professional_disposal professional_disposal->end

Caption: A flowchart outlining the proper disposal procedures for this compound.

By following these detailed procedures and consulting with local safety officials, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling 2-(2,3-Dimethylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides crucial safety and logistical information for the proper handling and disposal of 2-(2,3-Dimethylphenoxy)butanoic acid. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]To protect against splashes that can cause serious eye damage.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or punctures before use.To prevent skin contact which may cause burns or irritation.[3]
Skin and Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.To protect skin from accidental contact and spills.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][5] If significant aerosolization is anticipated, a NIOSH-approved respirator may be necessary.To minimize inhalation of potentially irritating vapors or dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review available SDS for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh the required amount of the compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve in a suitable solvent handling_weigh->handling_dissolve handling_transfer Transfer to the reaction vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate work surfaces handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose_ppe Dispose of contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_waste Segregate and label chemical waste cleanup_dispose_ppe->cleanup_waste start Is the this compound waste generated? is_mixed Is it mixed with other hazardous waste? start->is_mixed segregate Segregate as 'Organic Acid Waste' is_mixed->segregate No evaluate_mixture Evaluate compatibility of the mixture is_mixed->evaluate_mixture Yes dispose Dispose through the institution's hazardous waste program segregate->dispose compatible Store in a compatible, labeled waste container evaluate_mixture->compatible Compatible incompatible Consult EHS for disposal guidance evaluate_mixture->incompatible Incompatible compatible->dispose incompatible->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.